1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXWIUEKLTMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625090 | |
| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-02-0 | |
| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide on the Chemical Properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the chemical properties of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene did not yield significant publicly available data. This technical guide will therefore focus on the closely related and well-documented isomer, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3) , as a representative compound of this class. The chemical properties of isomers can differ significantly.
Introduction
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a halogenated, substituted nitrobenzene derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—bromo, fluoro, methoxy, and nitro—on the benzene ring offers a versatile platform for a variety of chemical transformations. The bromo and fluoro groups can be utilized in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a key functional handle for further derivatization in the synthesis of complex target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 935288-20-3[1][2][3][4] |
| Molecular Formula | C₇H₅BrFNO₃[1][2][3][4] |
| Molecular Weight | 250.02 g/mol [1][4] |
| Appearance | White or off-white powder or crystalline solid[2] |
| Purity | Typically ≥95% or ≥98% as supplied by commercial vendors[1][2][3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |
| Storage Conditions | Store at room temperature[1] or 2-8°C[3], sealed in a dry, dark, and well-ventilated place. |
| SMILES | COC1=CC(F)=C(--INVALID-LINK--=O)C=C1Br[1] |
| InChI Key | GTIYDLQTZFEZEA-UHFFFAOYSA-N[2] |
Spectroscopic Data
While detailed spectroscopic analyses such as ¹H NMR, ¹³C NMR, and mass spectrometry data are often provided by suppliers upon request, they are not widely available in public literature. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data to confirm the structure and purity of the compound.
Reactivity and Chemical Behavior
The reactivity of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is dictated by its array of functional groups:
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group. The nitro group can be readily reduced to an aniline derivative using various reducing agents (e.g., SnCl₂, H₂/Pd-C), which is a common step in the synthesis of pharmaceutical intermediates.
-
Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Fluoro Group: The fluorine atom also influences the electronic properties of the benzene ring. Due to its high electronegativity, it is an electron-withdrawing group. In the context of drug design, the introduction of fluorine can often enhance metabolic stability, binding affinity, and bioavailability.
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions.
A stability and reactivity profile based on available safety data sheets is provided below.
| Parameter | Data | Reference |
| Reactivity | No data available | [5] |
| Chemical Stability | No data available | [5] |
| Possibility of Hazardous Reactions | No data available | [5] |
| Conditions to Avoid | No data available | [5] |
| Incompatible Materials | No data available | [5] |
| Hazardous Decomposition Products | No data available under normal use | [5] |
Experimental Protocols
Representative Synthesis
Reaction: Nitration of 1-Bromo-4-fluoro-2-methoxybenzene.
Materials:
-
1-Bromo-4-fluoro-2-methoxybenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a pre-determined amount of 1-bromo-4-fluoro-2-methoxybenzene to concentrated sulfuric acid while maintaining the temperature at 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (or another suitable organic solvent) multiple times.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.
Applications in Research and Drug Development
Substituted nitrobenzenes like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene serve as crucial building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6]
-
Scaffold for Active Pharmaceutical Ingredients (APIs): The versatile functional groups allow for sequential and regioselective modifications. The nitro group can be reduced to an amine, which is a common functional group in many APIs and can be further derivatized to form amides, sulfonamides, or participate in other coupling reactions.[6] The bromine atom provides a site for introducing molecular complexity through cross-coupling reactions, enabling the construction of diverse pharmacological scaffolds.[6]
-
Fragment-Based Drug Discovery (FBDD): This compound, or derivatives thereof, could potentially be used in fragment-based screening campaigns. The presence of a bromine atom is particularly useful for X-ray crystallography to determine the binding mode of the fragment to a target protein.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS) for this compound and structurally similar chemicals, the following safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and tightly fitting safety goggles.[5] A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[5]
-
Handling: Handle in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5] Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.
-
First Aid:
-
In case of inhalation: Move the victim to fresh air.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
In case of eye contact: Rinse with pure water for at least 15 minutes.
-
If ingested: Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
Conclusion
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. Its rich functionality allows for a wide range of chemical transformations, making it an important building block for constructing complex molecular architectures. While detailed experimental and spectroscopic data are not widely published, its properties can be inferred from available supplier information and data on related compounds. Proper safety and handling procedures are essential when working with this chemical.
References
- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 330794-02-0
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis. Given its chemical structure, this compound is of particular interest to researchers and professionals in the fields of medicinal chemistry and drug development for the synthesis of complex molecular architectures.
Chemical Identity and Physical Properties
This compound is a substituted benzene ring containing five different functional groups: a bromine atom, a fluorine atom, a methoxy group, and a nitro group. This unique combination of substituents provides multiple reactive sites and modulates the electronic properties of the aromatic ring, making it a valuable intermediate in multi-step synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 330794-02-0 | Commercial Suppliers |
| Molecular Formula | C₇H₅BrFNO₃ | Commercial Suppliers |
| Molecular Weight | 250.02 g/mol | Commercial Suppliers |
| Appearance | Solid | Commercial Suppliers |
| Storage | Sealed in a dry environment at room temperature. | Commercial Suppliers |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
Reaction: Nitration of 4-bromo-3-fluoroanisole.
Reagents and Materials:
-
4-bromo-3-fluoroanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and stir bar
Experimental Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Slowly add 4-bromo-3-fluoroanisole to the chilled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-3-fluoroanisole in sulfuric acid, ensuring the temperature is maintained between 0 and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the reaction.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the bromine or fluorine atoms by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be used for a wide range of further functionalization, such as amide bond formation or diazotization.
-
Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.
These reactions make this compound a valuable starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. Halogenated and nitrated aromatic compounds are common precursors in the synthesis of pharmaceuticals.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Table 2: GHS Hazard Statements
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Visualizations
The following diagrams illustrate the general synthetic utility and a hypothetical experimental workflow for the application of this compound.
Caption: Synthetic pathways using this compound.
Caption: A general workflow for the synthesis and purification of organic compounds.
Technical Guide: Physicochemical Properties of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its multifunctional nature, incorporating a bromine atom, a fluorine atom, a methoxy group, and a nitro group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. An accurate determination of its physicochemical properties, starting with its molecular weight, is fundamental for its characterization, reaction stoichiometry, and incorporation into computational models for drug design. This guide provides a detailed overview of the molecular weight of this compound, alongside a representative synthetic protocol and a logical workflow for its molecular weight determination.
Molecular Weight Determination
The molecular weight of a compound is a critical parameter, calculated from its molecular formula and the atomic weights of its constituent elements. The molecular formula for this compound is C₇H₅BrFNO₃.
Data Presentation: Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 5 | 1.008[1][2][3][4] | 5.040 |
| Bromine | Br | 1 | 79.904[5][6][7][8] | 79.904 |
| Fluorine | F | 1 | 18.998[9][10][11][12] | 18.998 |
| Nitrogen | N | 1 | 14.007[13][14][15][16] | 14.007 |
| Oxygen | O | 3 | 15.999[17][18][19][20] | 47.997 |
| Total | 250.023 |
The calculated molecular weight of this compound is 250.023 g/mol . This value is consistent with figures found in chemical supplier catalogs.[21][22]
Experimental Protocols
An understanding of the synthesis of this compound is crucial for researchers. The following is a representative protocol for the synthesis of a structurally related compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, which illustrates a common synthetic route for such halogenated nitroaromatics.
Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene[23]
Objective: To synthesize 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene from 5-fluoro-4-methoxy-2-nitroaniline via a Sandmeyer-type reaction.
Materials:
-
5-fluoro-4-methoxy-2-nitroaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)
-
Column chromatography setup (silica gel, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a solvent mixture of water (20 ml) and 1,4-dioxane (10 ml).
-
Add 48% hydrobromic acid (12 ml) to the solution.
-
Heat the mixture to reflux and maintain for 15 minutes.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir for an additional 15 minutes.
-
Warm the reaction mixture to 60°C and stir for 15 minutes.
-
Cool the mixture to room temperature and continue stirring for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic phase sequentially with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (1:8) as the eluent to obtain the final product.
Visualization of Workflow
The determination of a compound's molecular weight is a fundamental workflow in chemical research. The following diagram illustrates the logical steps involved.
Caption: Workflow for the determination of the molecular weight of a chemical compound.
References
- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Bromine - Wikipedia [en.wikipedia.org]
- 6. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. byjus.com [byjus.com]
- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. brainly.in [brainly.in]
- 11. byjus.com [byjus.com]
- 12. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. princeton.edu [princeton.edu]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
- 20. Oxygen, atomic [webbook.nist.gov]
- 21. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical compound 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, a key intermediate in various synthetic applications. It covers its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Nomenclature
The compound with the structure featuring a bromine atom at position 1, a fluorine atom at position 4, a methoxy group at position 2, and a nitro group at position 5 on the benzene ring is systematically named according to IUPAC nomenclature.
IUPAC Name: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
Synonyms for this compound include 2-bromo-5-fluoro-4-nitroanisole.[1][2] It is cataloged under the CAS Number 935288-20-3.[1][2][3][4][5][6]
Physicochemical Properties
The following table summarizes the key quantitative data for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₃ | [1][4] |
| Molecular Weight | 250.02 g/mol | [1][6] |
| Appearance | Solid | [1] |
| Melting Point | 152°C - 156°C | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| Purity | Typically ≥95% | [1][4] |
| Storage | Recommended storage at 2-8 °C. | [4] |
Role in Chemical Synthesis
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a versatile chemical building block, primarily utilized in the pharmaceutical and agrochemical industries.[5][7] Its molecular structure offers multiple reactive sites, allowing for diverse chemical transformations. The nitro group can be reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs).[8] The bromine and fluorine atoms provide sites for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Heck), making it a valuable precursor for constructing complex molecular scaffolds.[8]
The general workflow for utilizing this intermediate in a multi-step synthesis is depicted below.
Experimental Protocols: Synthesis
While a specific, detailed synthesis for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene was not found in the provided search results, a general methodology for the nitration of similar substituted benzene rings can be inferred. For instance, the synthesis of a related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, involves the nitration of 2-fluoro-1,4-dimethoxybenzene using nitric acid at a controlled temperature.[9]
A plausible synthetic approach for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene would involve the nitration of a suitable precursor, such as 1-bromo-4-fluoro-2-methoxybenzene. The following is a generalized protocol based on analogous reactions.
Reaction: Nitration of 1-bromo-4-fluoro-2-methoxybenzene.
Materials:
-
1-bromo-4-fluoro-2-methoxybenzene (starting material)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate or Nitric Acid
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether or a hexane/ethyl acetate mixture (eluent)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve the starting material (e.g., 2-Bromo-4-fluorotoluene for a similar synthesis) in concentrated sulfuric acid.[10]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nitration: Add the nitrating agent (e.g., potassium nitrate) portion-wise while maintaining the low temperature.[10]
-
Reaction: Allow the mixture to react at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 2 hours) under an inert atmosphere (e.g., nitrogen).[10]
-
Quenching: After the reaction is complete, pour the reaction mixture into a large volume of ice water.[10]
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.[10][11]
-
Washing and Drying: Wash the organic phase with saturated brine and then dry it over an anhydrous drying agent like sodium sulfate.[10]
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final product.[10][11]
The workflow for this experimental protocol is illustrated in the diagram below.
Safety and Handling
Appropriate safety precautions should be taken when handling 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene and the reagents for its synthesis. This includes working in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves, safety goggles, and protective clothing.[2][3] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][3] All ignition sources should be removed, and spark-proof tools should be used.[2] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
References
- 1. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. CAS No.935288-20-3,1-broMo-4-fluoro-2-Methoxy-5-nitrobenzene Suppliers [lookchem.com]
- 6. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene - [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4 [chemicalbook.com]
Spectroscopic Profile of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted spectroscopic data for the compound 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this report focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. This guide also includes comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation of novel organic molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the various substituents on the benzene ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 7.8 | d | ~ 2-3 Hz | H-3 |
| ~ 7.2 - 7.5 | d | ~ 2-3 Hz | H-6 |
| ~ 3.9 - 4.1 | s | - | -OCH₃ |
Disclaimer: Predicted values are estimates and may vary from experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons and one for the methoxy carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 (d, ¹JCF ≈ 250 Hz) | C-2 |
| ~ 150 - 155 | C-5 |
| ~ 140 - 145 | C-4 |
| ~ 125 - 130 | C-6 |
| ~ 115 - 120 (d, ²JCF ≈ 20 Hz) | C-1 |
| ~ 110 - 115 (d, ²JCF ≈ 25 Hz) | C-3 |
| ~ 55 - 60 | -OCH₃ |
Disclaimer: Predicted values are estimates and may vary from experimental results. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Predicted IR Spectral Data
The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~ 1600 - 1585 | Medium to Strong | Aromatic C=C stretch |
| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |
| ~ 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| ~ 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |
| ~ 1100 - 1000 | Strong | C-F stretch |
| ~ 800 - 700 | Strong | C-Br stretch |
| ~ 900 - 675 | Strong | C-H out-of-plane bend |
Disclaimer: Predicted values are estimates and may vary from experimental results.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed.
| m/z | Relative Intensity (%) | Assignment |
| [M]⁺ | ~50 | Molecular ion (containing ⁷⁹Br) |
| [M+2]⁺ | ~50 | Molecular ion (containing ⁸¹Br) |
| [M-15]⁺ | Variable | Loss of •CH₃ |
| [M-30]⁺ | Variable | Loss of NO |
| [M-46]⁺ | Variable | Loss of •NO₂ |
| [M-79/81]⁺ | Variable | Loss of •Br |
Disclaimer: Predicted fragmentation patterns are based on common fragmentation pathways for aromatic nitro compounds and may differ from experimental observations.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the analyte.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Volumetric flasks and pipettes
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the analyte to identify its functional groups.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr pellets press
-
Sample of this compound
-
Potassium bromide (KBr), if using pellets
-
Spatula, agate mortar, and pestle
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Materials and Equipment:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Direct insertion probe or Gas Chromatography (GC) inlet
-
Sample of this compound
-
Volatile solvent (e.g., methanol, dichloromethane)
Procedure (Direct Insertion Probe with EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.
-
Sample Introduction: Apply a small amount of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
-
Instrument Setup: Insert the probe into the ion source of the mass spectrometer.
-
Data Acquisition:
-
Heat the probe to volatilize the sample into the ion source.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan the desired mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and the M+2 peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
Technical Guide: Synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene, a valuable intermediate in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the commercially available starting material, 2-fluoro-5-methoxyaniline.
Overview of Synthetic Pathway
The synthesis of this compound can be achieved through a four-step sequence involving the protection of an amino group, regioselective nitration, deprotection, and a final Sandmeyer reaction to introduce the bromine atom. This route offers a high degree of control over the substitution pattern on the benzene ring.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic pathway for this compound.
Starting Materials and Intermediates
The key chemical entities involved in this synthetic route are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Commercially Available |
| 2-Fluoro-5-methoxyaniline | C₇H₈FNO | 141.14 | Starting Material | Yes[1][2] |
| N-(2-fluoro-5-methoxyphenyl)acetamide | C₉H₁₀FNO₂ | 183.18 | Intermediate 1 | Yes |
| N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide | C₉H₉FN₂O₄ | 228.18 | Intermediate 2 | Yes |
| 2-Fluoro-5-methoxy-4-nitroaniline | C₇H₇FN₂O₃ | 186.14 | Intermediate 3 | No |
| This compound | C₇H₅BrFNO₃ | 266.02 | Final Product | No |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and provide a robust framework for the synthesis.
Step 1: Acetylation of 2-Fluoro-5-methoxyaniline
This step protects the amino group as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent nitration.
Protocol:
-
In a round-bottom flask, dissolve 2-fluoro-5-methoxyaniline in glacial acetic acid.
-
Stir the solution at room temperature (25-30°C).
-
Slowly add acetic anhydride to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 25-35°C.[3]
-
After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum to yield N-(2-fluoro-5-methoxyphenyl)acetamide.
Quantitative Data (based on similar reactions):
| Reactant Ratios (molar) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|
| 1 : 1.2 (Aniline : Acetic Anhydride) | 3 - 5 | 90 | >95[4] |
Step 2: Nitration of N-(2-fluoro-5-methoxyphenyl)acetamide
This electrophilic aromatic substitution introduces the nitro group. The strong activating effect of the methoxy group directs the nitration to the para position (C4), which is also ortho to the fluoro group.
Protocol:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0°C in an ice bath.
-
Slowly add N-(2-fluoro-5-methoxyphenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 4-6 hours, maintaining the temperature between 0-5°C.[3]
-
After the addition, continue stirring the reaction at 0°C for 1-2 hours.[3]
-
Carefully pour the reaction mixture into chilled water to precipitate the product.
-
Stir the resulting slurry for 1-2 hours.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide.
Quantitative Data (based on similar reactions):
| Reactant Ratios (molar) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|
| 1 : 1.1 (Acetamide : Nitric Acid) in Sulfuric Acid | 1 - 2 | 0 - 5 | ~78[3] |
Step 3: Hydrolysis of N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide
This step removes the acetyl protecting group to regenerate the amino functionality, yielding the precursor for the Sandmeyer reaction.
Protocol:
-
In a round-bottom flask, suspend N-(2-fluoro-5-methoxy-4-nitrophenyl)acetamide in a mixture of methanol and hydrochloric acid.[3]
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.[3]
-
After completion, distill off the methanol under reduced pressure.
-
Cool the remaining aqueous solution, which may precipitate the hydrochloride salt of the product.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide to a pH of 9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 2-fluoro-5-methoxy-4-nitroaniline.
Quantitative Data (based on similar reactions):
| Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|
| HCl, Methanol/Water | 3 - 5 | Reflux | ~74[3] |
Step 4: Sandmeyer Bromination of 2-Fluoro-5-methoxy-4-nitroaniline
This final step utilizes the Sandmeyer reaction to convert the arylamine to the corresponding aryl bromide.
Protocol:
-
Prepare a solution of 2-fluoro-5-methoxy-4-nitroaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.[5][6]
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.[7]
-
Allow the reaction mixture to warm to room temperature and then heat to 60-75°C for about an hour to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas.[8]
-
Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Quantitative Data (based on similar reactions):
| Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|
| 1. NaNO₂, HBr 2. CuBr | 1 - 2 | 0 - 75 | 50 - 90[8][9] |
Key Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A simplified representation of this mechanism is provided below.
Caption: Simplified mechanism of the Sandmeyer bromination.
This technical guide outlines a viable and well-documented synthetic strategy for obtaining this compound. Researchers should consult the cited literature for further details and adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions must be followed throughout all experimental procedures.
References
- 1. 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 [biosynth.com]
- 2. 2-Fluoro-5-methoxyaniline | C7H8FNO | CID 13559075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2-fluoro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-2-fluoro-5-methoxybenzene. This polysubstituted aromatic compound presents a compelling case study in regioselectivity, governed by the interplay of activating and deactivating substituent groups. This document outlines the predicted outcomes of nitration, halogenation, Friedel-Crafts alkylation and acylation, and sulfonation, supported by established principles of physical organic chemistry. Detailed experimental protocols, adapted from procedures for analogous substrates, are provided to facilitate further research and application in synthetic chemistry.
Core Concepts: Regioselectivity and Substituent Effects
The regiochemical outcome of electrophilic aromatic substitution on 1-bromo-2-fluoro-5-methoxybenzene is determined by the directing effects of its three substituents: a methoxy group (-OCH₃), a bromine atom (-Br), and a fluorine atom (-F).
-
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director.[1][2] Its activating nature stems from the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the positive charge of the arenium ion intermediate.[1][2]
-
Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect.[1][3] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate.[1][3]
In a polysubstituted benzene ring, the most powerful activating group generally dictates the position of electrophilic attack.[4][5] In the case of 1-bromo-2-fluoro-5-methoxybenzene, the strongly activating methoxy group will be the primary director of substitution. The potential sites for electrophilic attack are therefore the positions ortho and para to the methoxy group.
The positions on the ring are numbered as follows:
-
C1: -Br
-
C2: -F
-
C3: -H
-
C4: -H
-
C5: -OCH₃
-
C6: -H
The positions ortho to the methoxy group are C4 and C6. The position para to the methoxy group is C2, which is already substituted with a fluorine atom. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 and C6 positions. Steric hindrance from the adjacent bromine atom at C1 might slightly disfavor substitution at C6 compared to C4.
Electrophilic Aromatic Substitution Reactions
Nitration
Nitration of 1-bromo-2-fluoro-5-methoxybenzene is expected to yield a mixture of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene and 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene, with the former being the major product.
Table 1: Predicted Products of Nitration
| Product Name | Position of Nitration | Predicted Yield |
| This compound | C4 | Major |
| 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene | C6 | Minor |
Experimental Protocol: Nitration (Adapted from a similar procedure)
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) dropwise to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C.
-
Reaction: Dissolve 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution to 0 °C.
-
Slowly add the pre-cooled nitrating mixture to the substrate solution, ensuring the temperature does not exceed 5-10 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Halogenation (Bromination)
Bromination is anticipated to follow the same regioselectivity as nitration, yielding primarily 1,4-dibromo-2-fluoro-5-methoxybenzene.
Table 2: Predicted Products of Bromination
| Product Name | Position of Bromination | Predicted Yield |
| 1,4-dibromo-2-fluoro-5-methoxybenzene | C4 | Major |
| 1,6-dibromo-2-fluoro-5-methoxybenzene | C6 | Minor |
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS) [6][7]
-
Reaction Setup: Dissolve 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution.
-
Catalysis: Cautiously add a catalytic amount of a strong acid, such as tetrafluoroboric acid (HBF₄) or trifluoromethanesulfonic acid (CF₃SO₃H), to the mixture while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation will likely introduce an alkyl group at the C4 and C6 positions. A common limitation of this reaction is the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material.[8][9]
Table 3: Predicted Products of Friedel-Crafts Alkylation (e.g., with t-butyl chloride)
| Product Name | Position of Alkylation | Predicted Yield |
| 4-(tert-butyl)-1-bromo-2-fluoro-5-methoxybenzene | C4 | Major |
| 2-(tert-butyl)-1-bromo-2-fluoro-5-methoxybenzene | C6 | Minor |
Experimental Protocol: General Friedel-Crafts Alkylation
-
Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add the alkyl halide (1.0 equivalent).
-
Substrate Addition: Slowly add a solution of 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for several hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by distillation or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group, which is deactivating. This prevents polyacylation, a common side reaction in Friedel-Crafts alkylation.[8][10] The expected major product is the 4-acyl derivative.
Table 4: Predicted Products of Friedel-Crafts Acylation (e.g., with acetyl chloride)
| Product Name | Position of Acylation | Predicted Yield |
| 1-(4-bromo-5-fluoro-2-methoxyphenyl)ethan-1-one | C4 | Major |
| 1-(2-bromo-3-fluoro-5-methoxyphenyl)ethan-1-one | C6 | Minor |
Experimental Protocol: General Friedel-Crafts Acylation
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend a Lewis acid (e.g., AlCl₃, 1.2-2.5 equivalents) in a dry solvent like dichloromethane. Cool the suspension to 0 °C.
-
Reagent Addition: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) to the suspension.
-
Substrate Addition: Add a solution of 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the mixture at 0 °C to room temperature until the reaction is complete.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water, dilute NaOH solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography or recrystallization.
Sulfonation
Sulfonation of 1-bromo-2-fluoro-5-methoxybenzene with fuming sulfuric acid is expected to yield the corresponding sulfonic acids at the C4 and C6 positions. This reaction is often reversible.[11][12]
Table 5: Predicted Products of Sulfonation
| Product Name | Position of Sulfonation | Predicted Yield |
| 4-bromo-5-fluoro-2-methoxybenzenesulfonic acid | C4 | Major |
| 2-bromo-3-fluoro-5-methoxybenzenesulfonic acid | C6 | Minor |
Experimental Protocol: General Sulfonation
-
Reaction Setup: In a flask equipped with a stirrer and a drying tube, place 1-bromo-2-fluoro-5-methoxybenzene (1.0 equivalent).
-
Reagent Addition: Cool the starting material in an ice bath and slowly add fuming sulfuric acid (H₂SO₄/SO₃) with stirring.
-
Reaction: The reaction is often exothermic. Control the temperature and stir for 1-2 hours at room temperature or with gentle heating.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate and can be collected by filtration.
-
Purification: The product can be purified by recrystallization from water or an appropriate organic solvent.
Conclusion
References
- 1. Regiochemistry in EAS | OpenOChem Learn [learn.openochem.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EAS:Synergistic and Competitive Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Nitration of 1-bromo-2-fluoro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nitration of 1-bromo-2-fluoro-5-methoxybenzene, a key reaction in the synthesis of functionalized aromatic compounds for pharmaceutical and agrochemical applications. This document outlines the theoretical basis for the reaction's regioselectivity, provides a comprehensive experimental protocol based on analogous transformations, and presents the expected outcomes in a clear, structured format.
Introduction and Regioselectivity Analysis
The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution reaction. The position of the incoming nitro group (–NO₂) is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of 1-bromo-2-fluoro-5-methoxybenzene, we have three substituents to consider: a methoxy group (–OCH₃), a bromine atom (–Br), and a fluorine atom (–F).
-
Methoxy Group (–OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring via a +M (mesomeric) effect.[1] This significantly stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks at the positions ortho or para to it.[1]
-
Halogens (–Br, –F): Bromine and fluorine are deactivating groups due to their –I (inductive) effect, which withdraws electron density from the ring. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through a +M effect, which helps to stabilize the ortho and para sigma complexes.[1][2]
Predicting the Major Product:
The directing effects of the substituents on 1-bromo-2-fluoro-5-methoxybenzene are as follows:
-
The highly activating methoxy group at C5 strongly directs the incoming electrophile to its ortho positions (C4 and C6).
-
The fluorine atom at C2 directs to its ortho position (C3) and its para position (C5, which is already substituted).
-
The bromine atom at C1 directs to its ortho position (C6) and its para position (C4).
The powerful activating and directing effect of the methoxy group is the dominant factor in determining the regioselectivity of the reaction. Both the bromine and methoxy groups direct to the C4 and C6 positions. The fluorine atom's directing effect is weaker in this context. Between the two positions favored by the methoxy group (C4 and C6), steric hindrance from the adjacent bromine atom at C1 might slightly disfavor substitution at C6. Therefore, the major product is predicted to be 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene .
Reaction Pathway
The nitration reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of a nitric acid source with a strong acid, typically sulfuric acid. The nitronium ion then acts as the electrophile in the aromatic substitution reaction.
Caption: Reaction pathway for the nitration of 1-bromo-2-fluoro-5-methoxybenzene.
Detailed Experimental Protocol
The following protocol is a comprehensive method for the nitration of 1-bromo-2-fluoro-5-methoxybenzene, adapted from established procedures for similar halogenated anisoles.[3]
Materials:
-
1-bromo-2-fluoro-5-methoxybenzene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 1-bromo-2-fluoro-5-methoxybenzene (1.0 eq).
-
Cooling: Place the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL per gram of starting material) while stirring, maintaining the internal temperature between 0 and 5 °C.
-
Addition of Nitrating Agent: Once the starting material is completely dissolved and the temperature is stable, add potassium nitrate (1.3 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture over a large volume of crushed ice with stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure nitrated product.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The expected outcome of the reaction is the formation of a major product along with potential minor isomers. The following tables summarize the key data for the starting material and the predicted major product.
Table 1: Reactant and Predicted Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-bromo-2-fluoro-5-methoxybenzene | C₇H₆BrFO | 221.03 |
| This compound | C₇H₅BrFNO₃ | 266.02 |
Table 2: Summary of a Representative Nitration Reaction
| Parameter | Value | Reference/Note |
| Starting Material | 1-bromo-2-fluoro-5-methoxybenzene | - |
| Nitrating Agent | Potassium Nitrate / Sulfuric Acid | - |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature |
| Reaction Time | 3-5 hours | Monitored by TLC |
| Major Product | This compound | Predicted based on directing effects |
| Minor Isomers | 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene | Potential due to ortho substitution |
| Expected Yield | 50-70% | Based on analogous reactions[3] |
| Purification Method | Silica Gel Column Chromatography | - |
Note: The formation of other isomers is possible but expected to be minor due to the strong directing effect of the methoxy group and steric considerations. The exact isomer ratios would need to be determined experimentally, for instance, by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) of the crude reaction mixture.
References
A Comprehensive Technical Guide to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS No. 935288-20-3), a key building block in synthetic organic chemistry. This document details its commercial availability, physical and chemical properties, and potential applications, particularly in the synthesis of novel compounds for drug discovery.
Commercial Availability and Supplier Information
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is readily available from a variety of commercial suppliers. The table below provides a comparative summary of offerings from several vendors, including purity levels, available quantities, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Purity | Available Quantities | Price (USD) |
| ChemShuttle | 95% | 25g, 100g, 250g, 500g | $100.00 (25g), $400.00 (100g), Inquire for larger quantities |
| Sigma-Aldrich | 98% | Inquire | ₹14,812.25 (Price may vary by region)[1] |
| CymitQuimica | 95%, 98% | 250mg, 1g, 5g, 10g, 25g, 100g | €26.00 (250mg), €34.00 (1g), €78.00 (5g), €125.00 (10g), €213.00 (25g), €542.00 (100g)[2] |
| ChemScene | ≥98% | Inquire | Inquire[3] |
| Unipharm Pharmaceutical | 98% | Min. Order: 1 Kilogram | $1.0 - $1.0 (FOB Price)[4] |
| Win-Win Chemical | 98% | Min. Order: 0 | Inquire[4] |
| Yancheng KangdiSen Pharmaceutical | Not specified | Min. Order: 1 Gram | Inquire[4] |
| Shandong Benrite New Chemical Materials | Not specified | Inquire | Inquire[4] |
Physicochemical Properties
| Property | Value |
| CAS Number | 935288-20-3 |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| Appearance | Solid |
| Boiling Point | 299.7 ± 35.0 °C at 760 mmHg[1] |
| Storage Temperature | Room temperature[1] or 2-8 °C |
| SMILES | COC1=CC(F)=C(--INVALID-LINK--=O)C=C1Br |
| InChI Key | GTIYDLQTZFEZEA-UHFFFAOYSA-N[2] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene is not widely published in readily accessible literature, its synthesis would likely follow established methods for the nitration of substituted aromatic compounds. A general approach would involve the nitration of a suitable precursor, such as 2-bromo-5-fluoroanisole, using a nitrating agent like nitric acid in the presence of sulfuric acid. The regioselectivity of the nitration would be directed by the existing substituents on the aromatic ring.
The chemical structure of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene makes it a versatile intermediate in organic synthesis. The presence of a bromine atom allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a desirable feature in drug design.
Experimental Protocols
Representative Synthesis of a Structurally Similar Nitroaromatic Compound
The following is a representative protocol for the synthesis of a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, which illustrates the general methodology for the nitration of a substituted bromofluorotoluene.[5]
Materials:
-
2-Bromo-4-fluorotoluene (starting material)
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a 100 ml three-necked flask, add the starting bromo-fluoro-toluene compound (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 ml).[5]
-
Cool the solution to 0-5 °C using an ice bath.[5]
-
Add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) portion-wise while maintaining the temperature.[5]
-
Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.[5]
-
Upon completion, pour the reaction mixture into a large volume of ice water.[5]
-
Extract the product with ethyl acetate.[5]
-
Wash the organic phase with a saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain the final product.[5]
General Protocol for Suzuki-Miyaura Cross-Coupling
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in bioactive molecules.[6] The following is a general protocol that can be adapted and optimized for this specific substrate.
Materials:
-
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask or reaction vial, combine 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Mandatory Visualizations
References
- 1. 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | 935288-20-3 [sigmaaldrich.com]
- 2. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The reaction's broad adoption is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the general low toxicity of the boron-based reagents.[3]
This application note provides a detailed protocol for the Suzuki coupling of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, a highly functionalized aromatic building block. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, nitro) groups on the aryl bromide makes it an interesting and potentially challenging substrate. The electron-withdrawing nature of the nitro group can activate the C-Br bond towards oxidative addition to the palladium catalyst.[4][5] This protocol offers a robust starting point for the synthesis of novel biaryl compounds derived from this versatile intermediate, which may be of significant interest in drug discovery and development programs.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) complex, forming a diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Fluoro-5-methoxy-4-nitro-1,1'-biphenyl
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for different boronic acid coupling partners.
Materials
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq.)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure adequate mixing. Then, heat the mixture to 90-100 °C and maintain this temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides
As no specific data exists for the target molecule, the following table summarizes typical conditions and reported yields for the Suzuki coupling of structurally related aryl bromides. This information can guide the optimization of the reaction for this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-fluoroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | >95 |
| 3 | 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 (het.) | - | K₂CO₃ | DMF/H₂O | 110 | 24 | ~85[6] |
| 4 | 2-Bromoaniline | CataXCium A Pd G3 (5) | - | K₃PO₄ | 2-MeTHF/H₂O | 90 | 18 | ~91 |
| 5 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~90[7] |
Note: The data in this table is illustrative and based on literature reports for similar substrates. Actual yields may vary.
Discussion
The choice of reaction parameters is crucial for a successful Suzuki coupling, especially with a multi-functionalized substrate like this compound.
-
Catalyst and Ligand: The use of a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos is a common and effective system for challenging Suzuki couplings.[8] These ligands promote the formation of the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps. For sterically hindered substrates, N-heterocyclic carbene (NHC) based palladium complexes can also be highly effective.[9]
-
Base: Potassium phosphate (K₃PO₄) is a strong base that is often effective in Suzuki couplings, particularly when using buchwald-type ligands.[3] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be screened for optimal performance.
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane or 2-MeTHF with water is standard. This biphasic system allows for the dissolution of both the organic substrates and the inorganic base. Degassing the solvents is critical to prevent the oxidation and deactivation of the palladium catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of novel biaryl compounds from this compound. The protocol provided in this application note, utilizing a palladium acetate catalyst with an SPhos ligand and potassium phosphate as the base, serves as an excellent starting point for researchers. The reaction conditions can be further optimized by screening different catalysts, ligands, bases, and solvents to achieve the highest possible yield and purity for a given arylboronic acid coupling partner. This methodology opens the door to the efficient synthesis of a wide range of complex molecules for applications in medicinal chemistry and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent scaffolds in a vast array of pharmaceuticals. The substrate, 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, is a highly functionalized arene with significant potential as a building block in the synthesis of complex molecules. Its electron-deficient nature, due to the presence of a nitro group, and the ortho-fluoro substituent present unique considerations for the optimization of the Buchwald-Hartwig amination. These application notes provide a detailed protocol for the coupling of this substrate with a range of primary and secondary amines.
The presence of the nitro group can make the substrate sensitive to harsh reaction conditions, particularly strongly basic environments, which can lead to undesired side reactions.[3] Therefore, the selection of a suitable base is critical for achieving high yields and purity of the desired N-aryl amine products. The ortho-fluoro substituent can influence the reactivity of the C-Br bond and may require specific ligand selection to ensure efficient catalytic turnover.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[1][3]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.[1][3]
The choice of catalyst, ligand, base, and solvent are crucial variables that are often interrelated and require careful optimization for a specific substrate.[4][5] For electron-deficient aryl halides, specialized ligands and milder bases are often employed to achieve high efficacy.[4]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the coupling of this compound with various primary and secondary amines. Reaction conditions may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene or Cs₂CO₃ - Cesium Carbonate)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate/block
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., DBU, 2.0 equiv. or Cs₂CO₃, 2.0 equiv.).
-
Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., Toluene, 0.1 M concentration with respect to the aryl bromide) via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-fluoro-5-methoxy-4-nitroaniline.
Data Presentation
The following table summarizes representative, hypothetical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. These values are intended as a starting point for reaction optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | DBU (2.0) | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 92 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | DBU (2.0) | Toluene | 90 | 16 | 88 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 20 | 90 |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | DBU (2.0) | Toluene | 100 | 18 | 82 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a versatile aromatic building block for organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of two halogen atoms with differing reactivity, coupled with the activating effect of a nitro group, allows for selective functionalization through nucleophilic aromatic substitution (SNAr). These application notes provide a detailed overview of the principles, experimental protocols, and expected outcomes for SNAr reactions on this substrate.
The electron-withdrawing nitro group at the 4-position strongly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the fluorine atom at the C-2 position is significantly more activated for displacement than the bromine atom at the C-1 position. In SNAr reactions, fluoride is generally a better leaving group than bromide, further favoring substitution at the C-2 position.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[2][3][4] The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.
Reaction Principle
The nucleophilic aromatic substitution on this compound is predicted to proceed with high regioselectivity, with the incoming nucleophile displacing the fluoride ion at the C-2 position.
Caption: General mechanism of nucleophilic aromatic substitution.
Applications in Synthesis
The high reactivity and selectivity of this compound make it a valuable precursor for the synthesis of a diverse range of complex molecules.
-
Synthesis of N-Aryl Compounds: Reactions with primary and secondary amines yield N-substituted 5-bromo-2-methoxy-4-nitroanilines, which are important intermediates for pharmaceuticals and agrochemicals.[4]
-
Synthesis of Aryl Ethers: Reactions with a variety of alkoxides or phenoxides produce the corresponding aryl ethers, key structural motifs in many biologically active compounds.[4]
-
Synthesis of Aryl Thioethers: Thiolates can readily displace the fluoride to form aryl thioethers, which have applications in materials science and as synthetic intermediates.
Experimental Data Summary
The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on activated fluoro-nitroaromatic substrates, which can be adapted for this compound.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 90-95 |
| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 90-95 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 80-85 |
| 4-Methoxyphenol | 4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.) | Acetonitrile | 16 | Reflux | 85-90 |
| Sodium Methoxide | NaOMe (1.1 eq.) | Methanol | 4 | Room Temp | >95 |
Detailed Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution reactions with this compound.
Protocol 1: Reaction with an Amine (e.g., Piperidine)
-
Materials:
-
This compound (1.0 mmol)
-
Piperidine (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-5-methoxy-4-nitro-2-(piperidin-1-yl)benzene.
-
Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)
-
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenol (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Acetonitrile (10 mL)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 4-methoxyphenol (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add this compound (1.0 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-bromo-2-(4-methoxyphenoxy)-5-methoxy-4-nitrobenzene.
-
Caption: General experimental workflow for SNAr reactions.
Safety Precautions
-
This compound and related nitroaromatic compounds are potentially harmful and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene as a versatile starting material. This readily available substituted benzene derivative serves as a key building block for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein focus on the strategic manipulation of the functional groups present on the aromatic ring, including nitro group reduction and nucleophilic aromatic substitution, to facilitate the synthesis of benzimidazoles and other related nitrogen-containing heterocycles.
Introduction
Heterocyclic compounds are a cornerstone of modern pharmaceutical science, forming the core structure of a vast number of approved drugs. The unique three-dimensional architecture and diverse electronic properties of these molecules enable them to interact with a wide range of biological targets. The targeted synthesis of novel heterocyclic derivatives is, therefore, a critical endeavor in the pursuit of new therapeutic agents.
This compound is a highly functionalized aromatic compound that offers multiple reaction sites for synthetic elaboration. The presence of two distinct halogen atoms (bromine and fluorine), a methoxy group, and a nitro group allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), with the fluorine atom being a particularly good leaving group in such reactions. Furthermore, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. These application notes provide a framework for the rational design and synthesis of heterocyclic compounds from this versatile starting material.
Key Synthetic Strategies
The synthesis of heterocyclic compounds from this compound typically involves a two-stage process:
-
Precursor Synthesis: Modification of the starting material to introduce the necessary functional groups for cyclization. This primarily involves the reduction of the nitro group to an amine.
-
Cyclization: Ring-closing reactions to form the desired heterocyclic scaffold.
A key intermediate in these synthetic pathways is 5-Bromo-4-fluoro-2-methoxyaniline , obtained through the selective reduction of the nitro group.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 5-Bromo-4-fluoro-2-methoxyaniline
This protocol details the reduction of the nitro group of this compound to an amine functionality.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Celite®
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add iron powder (5.0 eq) and ammonium chloride (10.0 eq).[1]
-
Heat the reaction mixture to reflux (approximately 90 °C) and stir vigorously for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-4-fluoro-2-methoxyaniline.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| This compound | 5-Bromo-4-fluoro-2-methoxyaniline | Fe, NH4Cl | Ethanol/Water | 2-4 hours | ~85% |
Note: The yield is based on analogous reactions and may require optimization for this specific substrate.[1]
Protocol 2: Synthesis of 6-Bromo-7-fluoro-5-methoxy-2-substituted-1H-benzimidazoles
This protocol describes a one-pot synthesis of substituted benzimidazoles from the intermediate 5-Bromo-4-fluoro-2-methoxyaniline via a reductive cyclization strategy. This approach first generates a diamine in situ, which then condenses with an aldehyde.
Reaction Workflow:
Caption: One-pot synthesis of benzimidazole derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium dithionite (Na2S2O4)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and an aromatic aldehyde (1.1 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).[2]
-
Heat the mixture to reflux (approximately 80 °C).
-
Slowly add sodium dithionite (4.0 eq) portion-wise to the refluxing suspension.[2]
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) for purification.
Quantitative Data Summary:
| Starting Material | Aldehyde | Product | Reagents | Solvent | Reaction Time |
| This compound | p-tolualdehyde | 6-Bromo-7-fluoro-5-methoxy-2-(p-tolyl)-1H-benzo[d]imidazole | Na2S2O4 | Ethanol/Water | 4-6 hours |
Note: Yields for this specific reaction are not reported in the literature and would need to be determined experimentally. The protocol is adapted from the synthesis of similar fluorinated benzimidazoles.[2]
Potential Signaling Pathways and Biological Applications
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activity is highly dependent on the substitution pattern of the benzimidazole core. For instance, fluorinated benzimidazoles have been investigated as potential intestinal antiseptic drug candidates. The synthesized compounds from these protocols could be screened for various biological activities.
Logical Relationship for Drug Discovery:
Caption: Workflow from synthesis to drug discovery.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer a foundation for the preparation of key intermediates and the subsequent construction of benzimidazole scaffolds. These methods can be adapted and expanded to generate libraries of novel heterocyclic molecules for screening in drug discovery programs. The strategic functionalization of the starting material allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity. Researchers are encouraged to adapt these protocols to their specific synthetic targets and to explore the full potential of this versatile building block.
References
Application Notes and Protocols for 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols related to the synthesis and expected reactivity of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. The information is compiled from established chemical principles and data from analogous compounds, offering a guide for its use in synthetic chemistry.
Overview and Physicochemical Properties
This compound is a poly-substituted aromatic compound. Its structure, featuring electron-withdrawing nitro and fluoro groups, and a bromo leaving group, makes it a potentially valuable intermediate for the synthesis of complex organic molecules, particularly through nucleophilic aromatic substitution (SNAr) reactions. The methoxy group can also influence the reactivity and solubility of the molecule.
Table 1: Physicochemical Properties of a Structurally Similar Compound (1-bromo-4-fluoro-2-methoxy-5-nitrobenzene)
| Property | Value | Reference |
| CAS Number | 935288-20-3 | [1] |
| Molecular Formula | C₇H₅BrFNO₃ | [1] |
| Molecular Weight | 250.02 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C | [1] |
Synthesis Protocol
2.1. Proposed Synthesis: Nitration of 1-Bromo-2-fluoro-5-methoxybenzene
This protocol describes the electrophilic aromatic substitution (nitration) of 1-bromo-2-fluoro-5-methoxybenzene to yield this compound. The directing effects of the substituents on the aromatic ring (ortho, para-directing methoxy and bromo groups, and ortho-directing fluoro group) suggest that nitration will likely occur at the C4 position, which is para to the methoxy group and ortho to the bromo group.
Table 2: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 1-Bromo-2-fluoro-5-methoxybenzene |
| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 0 - 5 °C |
| Reaction Time | 1 - 3 hours |
| Work-up | Quenching with ice-water, extraction with an organic solvent (e.g., ethyl acetate) |
| Purification | Silica gel column chromatography |
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0 °C in an ice bath, slowly add 1-bromo-2-fluoro-5-methoxybenzene (1.0 eq).
-
Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (20 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
dot
References
Application Notes: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and generalized protocols for the cross-coupling reactions of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, a highly functionalized aryl bromide. The presence of strong electron-withdrawing groups (nitro, fluoro) and an electron-donating group (methoxy) makes this substrate particularly interesting for creating diverse molecular architectures relevant to pharmaceutical and materials science research. While specific literature on this exact substrate is limited, the following protocols are based on established methodologies for structurally similar electron-deficient aryl bromides and serve as a robust starting point for reaction development.[3][4]
Substrate Profile: this compound
The reactivity of the C-Br bond in this substrate is significantly influenced by its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aryl bromide towards oxidative addition to the palladium(0) center, a key step in the catalytic cycle.[5]
-
Fluoro Group (-F): An electron-withdrawing group that further enhances the reactivity of the C-Br bond.
-
Methoxy Group (-OCH₃): An electron-donating group, which can modulate the electronic properties of the aromatic ring.
This electronic profile suggests that the substrate should be an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The cycle begins with an active Pd(0) species which is regenerated at the end of each cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols and Representative Data
The following sections detail generalized procedures for key cross-coupling reactions. The provided tables contain illustrative data based on typical conditions for analogous aryl bromides and should be used as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[7][9]
Protocol:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring for the indicated time (e.g., 2-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 80 | 16 | 75-90 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | THF/H₂O | 65 | 12 | 88-98 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne, typically using both palladium and copper catalysts.[11][12]
Protocol:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine or DIPA, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature to 60 °C) for the indicated time.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[13]
Table 2: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 80-95 |
| Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 60 | 12 | 75-90 |
| Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 25 | 24 | 85-98 |
| PdCl₂(dppf) (2) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | 8 | 70-85 |
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[14][15]
Protocol:
-
In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 hours).[13]
-
After cooling, dilute the mixture with a suitable solvent and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 80-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-90 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 18 | 70-85 |
| G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | 85-98 |
General Experimental Workflow
A successful cross-coupling experiment follows a systematic workflow from setup to analysis. Careful adherence to inert atmosphere techniques is often critical for achieving high yields and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. jmcct.com [jmcct.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Solvent Selection in Reactions with 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent selection for various chemical transformations involving the versatile building block, 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. The strategic choice of solvent is critical for achieving optimal reaction outcomes, including high yields, purity, and favorable reaction kinetics. This document outlines the general principles of solvent effects and provides detailed protocols for key reaction types based on established methodologies for structurally similar compounds.
Overview of this compound
This compound is a highly functionalized aromatic compound with multiple reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of two distinct halogen atoms (bromine and fluorine), an electron-withdrawing nitro group, and an electron-donating methoxy group allows for a range of selective chemical modifications. The primary reaction types amenable to this substrate include Nucleophilic Aromatic Substitution (SNA), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Key Structural Features and Reactivity:
-
Nucleophilic Aromatic Substitution (SNA): The benzene ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The fluorine atom at the 2-position is generally a more facile leaving group than the bromine atom at the 1-position in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The C-F bond is generally less reactive under these conditions.
Solvent Selection Principles
The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. Key solvent properties to consider include polarity, proticity, and boiling point.
-
Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)). These solvents are generally preferred for SNAr reactions as they can dissolve a wide range of organic substrates and inorganic salts, and they effectively solvate cations while leaving the nucleophile relatively unsolvated and highly reactive.
-
Apolar/Weakly Polar Solvents: (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)). These solvents are commonly employed in palladium-catalyzed cross-coupling reactions. Often, a co-solvent system, such as toluene/water or dioxane/water, is used to dissolve both the organic substrate and the inorganic base.
-
Polar Protic Solvents: (e.g., Methanol (MeOH), Ethanol (EtOH), Water). While less common for SNAr reactions with anionic nucleophiles (as they can solvate and deactivate the nucleophile), they can be used in certain cases, particularly with neutral nucleophiles like amines. For cross-coupling reactions, water is often used as a co-solvent.
Data Presentation: Solvent Effects on Key Reactions
The following tables summarize the expected solvent effects on the key reactions of this compound, based on data from structurally analogous compounds.
Table 1: Solvent Selection for Nucleophilic Aromatic Substitution (SNAr)
| Solvent | Type | Boiling Point (°C) | Expected Outcome |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent . Generally provides high yields and fast reaction rates. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent . Similar to DMF, often used for less reactive substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good . Effective for many SNAr reactions, lower boiling point can be advantageous for workup. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Moderate . Can be used, but generally less effective than DMF or DMSO. |
| Methanol (MeOH) | Polar Protic | 65 | Fair to Moderate . Can act as a nucleophile itself. Generally used for reactions with alkoxides. |
Table 2: Solvent Selection for Suzuki-Miyaura Coupling
| Solvent System | Type | Typical Ratio | Expected Outcome |
| Toluene / Water | Biphasic | 4:1 to 10:1 | Excellent . Widely used, good for a broad range of substrates. |
| 1,4-Dioxane / Water | Miscible | 4:1 to 10:1 | Excellent . Another common and effective solvent system. |
| DMF / Water | Miscible | 5:1 | Good . Can be effective, particularly for less soluble substrates. |
| THF / Water | Miscible | 4:1 | Good . A viable alternative, though sometimes less efficient than toluene or dioxane systems. |
Table 3: Solvent Selection for Buchwald-Hartwig Amination
| Solvent | Type | Boiling Point (°C) | Expected Outcome |
| Toluene | Apolar | 111 | Excellent . A very common and effective solvent for this reaction. |
| 1,4-Dioxane | Polar Aprotic Ether | 101 | Excellent . Another widely used and effective solvent. |
| tert-Butanol | Polar Protic | 83 | Good . Often used in conjunction with a strong base like sodium tert-butoxide. |
| DMF | Polar Aprotic | 153 | Moderate to Good . Can be used, but may lead to side reactions in some cases. |
Experimental Protocols
The following protocols are generalized procedures based on reactions with structurally similar compounds and should be optimized for the specific substrate and nucleophile/coupling partner.
Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the reaction of this compound with a generic secondary amine, leading to the selective displacement of the fluorine atom.
Materials:
-
This compound
-
Secondary Amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe to dissolve the starting materials.
-
Add the secondary amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the C-Br bond of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of the C-Br bond of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4 - 2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for solvent selection based on reaction type.
Caption: Simplified mechanism for SNAr reaction.
Safety Considerations
-
This compound and related nitroaromatic compounds should be handled with care as they are potentially toxic and may be irritants.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many of the solvents and reagents used in these protocols are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions involving strong bases like sodium tert-butoxide should be handled with particular care, as they are highly reactive and moisture-sensitive.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific applications. All chemical reactions should be carried out by trained professionals in a suitable laboratory setting.
Scale-Up Synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis. The outlined procedures are designed to be scalable, with a focus on safety, efficiency, and product purity.
Introduction
This compound is a highly functionalized aromatic compound, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of its substituents allows for a diverse range of subsequent chemical transformations. This guide details a robust two-step synthetic route, commencing with the commercially available 2-Bromo-4-fluoroanisole, followed by a regioselective nitration.
Synthetic Pathway
The synthesis of this compound is achieved through the nitration of 2-Bromo-4-fluoroanisole. The electron-donating methoxy group and the halogen substituents direct the incoming nitro group to the desired position.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-4-fluoroanisole | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Reagent Grade |
| Concentrated Nitric Acid (HNO₃) | 70% | Reagent Grade |
| Dichloromethane (CH₂Cl₂) | ACS Grade | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Ice | - | - |
Laboratory-Scale Synthesis Protocol (Illustrative)
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-Bromo-4-fluoroanisole.
-
Cool the flask in an ice bath to 0-5 °C.
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution.[1]
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-Bromo-4-fluoroanisole, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[2]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.[3]
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[1][2]
Scale-Up Considerations and Protocol
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, consistency, and efficiency.
Key Scale-Up Challenges:
-
Exothermicity: Aromatic nitration is a highly exothermic reaction.[4] Inadequate heat removal on a larger scale can lead to a runaway reaction.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized "hot spots" where side reactions or decomposition can occur.
-
Reagent Addition: The rate of addition of the nitrating mixture must be carefully controlled to manage the reaction exotherm.
-
Work-up and Product Isolation: Handling large volumes of acidic quench solutions and performing extractions and purifications at scale require appropriate equipment and procedures.
Recommended Scale-Up Protocol:
-
Reactor Setup: A jacketed glass reactor with overhead stirring and a temperature probe is recommended. The reactor should be connected to a cooling system capable of maintaining the desired reaction temperature.
-
Controlled Reagent Addition: The nitrating mixture should be added via a dosing pump at a pre-determined rate to control the exotherm. Real-time temperature monitoring is essential.
-
Heat Management: The reactor's cooling system must be able to efficiently dissipate the heat generated during the reaction. Heat flow calorimetry studies are recommended to determine the heat of reaction and design an appropriate cooling strategy.[5]
-
Quenching: The reaction mixture should be transferred to a separate, well-stirred vessel containing ice or chilled water for quenching. This transfer can be done via a pressure-equalized addition funnel or a pump.
-
Purification: For larger quantities, recrystallization is often more practical than column chromatography. The choice of solvent is critical for obtaining high purity and yield. Alternatively, for continuous processes, in-line purification methods such as extraction can be employed.[6]
Quantitative Data (Illustrative for different scales):
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 2-Bromo-4-fluoroanisole | 10 g | 1 kg |
| Concentrated H₂SO₄ | 20 mL | 2 L |
| Concentrated HNO₃ | 20 mL | 2 L |
| Reaction Temperature | 0-5 °C | 0-10 °C |
| Addition Time | 30 min | 2-3 hours |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (after purification) | >98% | >98% |
Safety Precautions
Hazard Identification:
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Contact can cause severe burns. The nitration reaction itself can be explosive if not properly controlled.[7]
-
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE).
-
Brominating Agents: While not used in the final step of this proposed synthesis, starting material synthesis may involve bromine, which is a dense, corrosive, and fuming liquid.[8]
Recommended Safety Protocols:
-
All operations should be conducted in a well-ventilated fume hood or a designated process safety laboratory for larger scales.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, acid-resistant gloves, and a lab coat at all times.
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) available.
-
Thermal Hazard Assessment: Before scaling up, a thorough thermal hazard assessment, including reaction calorimetry, is strongly recommended to understand and control the reaction exotherm.
Workflow and Logic Diagrams
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-4-fluoroanisole synthesis - chemicalbook [chemicalbook.com]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemcess.com [chemcess.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
The Versatile Building Block: 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a highly functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a nitro group, provides multiple reactive handles for diverse chemical transformations. This allows for the strategic construction of complex molecular architectures with desired pharmacological properties. The presence of the nitro group, which can be readily reduced to an amine, makes it a key precursor for substituted anilines, a common motif in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor to 4-bromo-5-fluoro-2-methoxyaniline. This aniline derivative serves as a crucial intermediate in the synthesis of various kinase inhibitors. The strategic placement of the bromo, fluoro, and methoxy groups on the aniline ring allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by nucleophiles, allowing for the introduction of various side chains.
-
Reduction of the Nitro Group: The nitro group is typically reduced to an amine, which can then undergo a wide range of reactions, including acylation, alkylation, and participation in coupling reactions to form heterocyclic structures.
-
Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The combination of these reactions allows for the construction of a diverse library of compounds from a single, readily accessible starting material.
Experimental Protocols
The following protocols are based on procedures described in the patent literature for the synthesis and further transformation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the methoxylation of 1-bromo-2,5-difluoro-4-nitrobenzene to yield the title compound.[1][2]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2,5-difluoro-4-nitrobenzene | 237.99 | 5.0 g | 21.01 mmol |
| Sodium Methoxide (NaOMe) | 54.02 | 4.56 g | 84.43 mmol |
| Methanol (MeOH) | 32.04 | 100 mL | - |
Procedure:
-
To a solution of 1-bromo-2,5-difluoro-4-nitrobenzene (5 g, 21.01 mmol) in methanol (100 mL), add sodium methoxide (4.56 g, 84.43 mmol).
-
Stir the reaction mixture for 12 hours at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
This protocol details the reduction of the nitro group of this compound to the corresponding aniline.[2]
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 250.02 | 0.998 g | 3.99 mmol |
| Iron powder | 55.845 | 0.7 g | 12.5 mmol |
| Ammonium Chloride (NH4Cl) | 53.49 | 0.21 g | 3.99 mmol |
| Isopropanol | 60.1 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
To a solution of this compound (0.998 g, 3.99 mmol) in isopropanol (20 mL) and water (5 mL), add iron powder (0.7 g, 12.5 mmol) and ammonium chloride (0.21 g, 3.99 mmol).
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite and wash the filter cake with isopropanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-5-fluoro-2-methoxyaniline.
Protocol 3: Nucleophilic Aromatic Substitution with an Alcohol
This protocol illustrates the displacement of the fluoro group with an alcohol, showcasing the utility of the starting material in introducing diverse side chains.[3]
Reaction Scheme:
References
Application Note: Chemoselective Reduction of the Nitro Group in 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Introduction
The selective reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and fine chemicals. The presence of multiple functional groups, such as halogens and electron-donating methoxy groups, on the aromatic ring necessitates a careful selection of the reducing agent and reaction conditions to ensure high chemoselectivity. This application note provides detailed protocols for the reduction of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene to 4-Bromo-5-fluoro-2-methoxyaniline, a valuable synthetic intermediate. Three common and effective methods are compared: iron powder with ammonium chloride (Fe/NH4Cl), stannous chloride dihydrate (SnCl2·2H2O), and catalytic hydrogenation using Raney Nickel. The protocols are designed to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, with a focus on yield, reaction time, and functional group tolerance.
Overview of Reductive Strategies
The primary challenge in the reduction of this compound is the chemoselective conversion of the nitro group to an amine without affecting the bromo and fluoro substituents.
-
Iron/Ammonium Chloride: This is a classic, robust, and cost-effective method for nitro group reduction.[1] It is known for its high functional group tolerance, making it a suitable choice for polyfunctionalized molecules. The reaction proceeds in a mildly acidic medium generated by the hydrolysis of ammonium chloride.
-
Stannous Chloride: The use of tin(II) chloride provides a mild and effective method for reducing aromatic nitro groups.[2] It is particularly useful when other reducible or acid-sensitive groups are present in the molecule.[2] The reaction is typically carried out in alcoholic solvents or ethyl acetate.
-
Raney Nickel Catalytic Hydrogenation: Catalytic hydrogenation is often the cleanest method for nitro group reduction. While palladium on carbon (Pd/C) is a common catalyst, it can sometimes lead to dehalogenation of aryl halides. Raney Nickel is frequently a better choice for substrates where dehalogenation is a concern.[3]
Data Presentation
The following table summarizes typical quantitative data for the three presented protocols for the reduction of functionalized nitroarenes. The data is compiled from literature sources for substrates with similar electronic and steric properties to this compound to provide a comparative overview.
| Protocol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Protocol 1 | Fe powder, NH4Cl | Ethanol/Water | 70-80 | 1-3 | 85-95 | [4] |
| Protocol 2 | SnCl2·2H2O | Ethanol | Reflux (approx. 78) | 2-4 | 80-90 | [3] |
| Protocol 3 | Raney Nickel, H2 (gas) | Methanol or Ethanol | 25-40 | 3-5 | 90-98 | [5] |
Experimental Protocols
Protocol 1: Reduction with Iron and Ammonium Chloride
This protocol describes the reduction of the nitro group using iron powder and ammonium chloride in a mixed solvent system.
Materials:
-
This compound (1.0 equiv)
-
Iron powder (<325 mesh) (5.0 equiv)
-
Ammonium chloride (NH4Cl) (10.0 equiv)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), ethanol, and deionized water (typically in a 4:1 to 5:1 v/v ratio).
-
Add iron powder (5.0 equiv) and ammonium chloride (10.0 equiv) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-Bromo-5-fluoro-2-methoxyaniline.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Stannous Chloride Dihydrate
This protocol details the reduction of the nitro group using stannous chloride dihydrate in ethanol.
Materials:
-
This compound (1.0 equiv)
-
Stannous chloride dihydrate (SnCl2·2H2O) (5.0 equiv)
-
Ethanol
-
Ethyl acetate
-
5% aqueous sodium bicarbonate or sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add stannous chloride dihydrate (5.0 equiv) to the solution.[2]
-
Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is generally complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add a 5% aqueous sodium bicarbonate or sodium hydroxide solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-5-fluoro-2-methoxyaniline.
-
Purify the product by column chromatography on silica gel if required.
Protocol 3: Catalytic Hydrogenation with Raney Nickel
This protocol describes the reduction of the nitro group using catalytic hydrogenation with Raney Nickel. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.
Materials:
-
This compound (1.0 equiv)
-
Raney Nickel (approx. 10-20% by weight of the substrate)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 equiv) in methanol or ethanol.
-
Carefully add the Raney Nickel slurry (10-20% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but can be higher depending on the equipment).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (up to 40 °C).
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots. The reaction is usually complete within 3-5 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep it wet with solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure to yield the 4-Bromo-5-fluoro-2-methoxyaniline.
-
The product is often of high purity, but can be further purified by crystallization or column chromatography if needed.
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions to address the common challenge of low yield in the synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. The primary synthesis route involves the electrophilic nitration of 3-Bromo-4-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in this nitration reaction?
A1: Low yields are typically due to a combination of factors, including the formation of unwanted isomers, over-nitration (dinitration), and degradation of the starting material under harsh reaction conditions.[1][2] The substituent groups on the starting material (3-Bromo-4-fluoroanisole) direct the incoming nitro group to several possible positions, leading to a product mixture that can be difficult to separate.
Q2: How do the existing substituents on the aromatic ring influence the reaction?
A2: The starting material has three substituents with competing directing effects:
-
Methoxy group (-OCH₃): A strongly activating, ortho-, para-director.[3]
-
Bromo (-Br) and Fluoro (-F) groups: Both are deactivating, ortho-, para-directors.[1][3]
The powerful activating effect of the methoxy group dominates, primarily directing the nitration to its ortho and para positions. However, since the para position is blocked by the bromine atom, substitution occurs at the ortho positions, leading to potential isomers.
Q3: What is the role of concentrated sulfuric acid in this reaction?
A3: Concentrated sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][4] Second, it acts as a dehydrating agent, removing the water molecule produced during the reaction, which drives the equilibrium towards product formation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot(s). This helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged reaction times or excessive heat.
Q5: Are there alternative nitrating agents that might improve the yield?
A5: Yes, while a mixture of concentrated nitric and sulfuric acid is common, other reagents can offer milder conditions or different selectivity. A combination of potassium nitrate in concentrated sulfuric acid can be used.[5] For substrates sensitive to strong acids, nitronium tetrafluoroborate (NO₂BF₄) is a powerful but often more selective nitrating agent.[6]
Troubleshooting Guide
Problem 1: Very Low or No Product Formation
| Possible Cause | Recommended Solution |
| Incorrect Reagent Ratio | The ratio of sulfuric acid to nitric acid is crucial. A common mixture is a 1:1 (v/v) ratio.[7] Ensure accurate measurement of both acids. |
| Low Reaction Temperature | While controlling heat is essential to prevent side reactions, the temperature must be sufficient for the reaction to proceed. If the reaction is too cold (e.g., <0 °C) and sluggish, allow it to warm slowly to room temperature or slightly above (e.g., 25 °C) after the initial addition of reagents.[5] |
| Poor Quality Reagents | Concentrated acids can absorb atmospheric moisture over time, reducing their effectiveness. Use fresh, high-purity nitric acid (≥70%) and sulfuric acid (≥98%). |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction using TLC until the starting material is consumed. A typical reaction time might be 2-4 hours.[5] |
Problem 2: Formation of Dark Tar or Oily Residue
| Possible Cause | Recommended Solution |
| Excessive Reaction Temperature | This is the most common cause. The nitration of activated rings like anisoles is highly exothermic.[1] Maintain a low temperature (0-5 °C) during the addition of the substrate to the acid mixture.[5] Add the substrate slowly and in small portions to manage heat generation.[1] |
| Overly Concentrated Nitrating Mixture | Using fuming nitric or sulfuric acid can be too aggressive, leading to oxidation and polymerization of the aromatic compound, resulting in tar formation.[2] Stick to standard concentrated acids unless a specific protocol requires stronger reagents. |
| Contaminants in Starting Material | Impurities in the 3-Bromo-4-fluoroanisole can degrade under strong acid conditions. Ensure the purity of your starting material before beginning the reaction. |
Problem 3: Product is an Impure Mixture of Isomers
| Possible Cause | Recommended Solution |
| Sub-optimal Reaction Conditions | The ratio of ortho to para isomers can be influenced by the reaction temperature and the specific nitrating agent used.[8] Experiment with slightly different temperatures or consider a bulkier nitrating agent to potentially favor one isomer. |
| Ineffective Purification | Isomers often have very similar polarities, making separation by column chromatography challenging. Recrystallization is often a more effective method for separating isomers with different crystal lattice energies and solubilities.[1][7] Test various solvents (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find one that provides good separation. The desired para product is often less soluble than the ortho isomer.[1] |
Experimental Protocol: Nitration of 3-Bromo-4-fluoroanisole
This protocol is a representative procedure based on standard nitration methods.[1][5]
Materials:
-
3-Bromo-4-fluoroanisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium or Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid. Cool this mixture to 0-5 °C in an ice-water bath.
-
Substrate Addition: Dissolve 5.0 g of 3-Bromo-4-fluoroanisole in a minimal amount of a suitable solvent like dichloromethane or add it neat. Add the substrate dropwise to the cold, stirring nitrating mixture over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize side product formation.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction's progress by TLC.
-
Workup: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Extraction (if product oils out): If a solid does not precipitate, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol. The less soluble desired product, this compound, should crystallize upon cooling.[1][7] Filter the crystals and dry them in a vacuum oven. An alternative is purification by silica gel column chromatography.[5]
Data Summary
The following table summarizes how key experimental parameters can influence the reaction outcome.
| Parameter | Condition | Potential Effect on Yield & Purity | Recommendation |
| Temperature | Too High (>15 °C) | Decreased yield due to dinitration and tar formation.[1][2] | Maintain 0-5 °C during reagent addition. |
| Too Low (<0 °C) | Very slow or incomplete reaction. | Allow to warm to room temperature after addition. | |
| Rate of Addition | Too Fast | Uncontrolled exotherm, leading to side products. | Add substrate dropwise over at least 30 minutes. |
| Too Slow | Unnecessarily long reaction time. | A steady, slow addition is optimal. | |
| Reaction Time | Too Short | Incomplete conversion of starting material. | Monitor by TLC to ensure completion (typically 2-4 hours). |
| Too Long | Increased chance of side product formation. | Quench the reaction once the starting material is consumed. | |
| Acid Ratio | Excess Nitric Acid | May promote dinitration. | A 1:1 mixture with sulfuric acid is standard.[7] |
| Insufficient H₂SO₄ | Incomplete formation of the nitronium ion electrophile. | Ensure a sufficient amount of sulfuric acid to act as a catalyst and dehydrating agent. |
Visualizations
Caption: Synthesis pathway for the nitration of 3-Bromo-4-fluoroanisole.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Key parameters influencing the yield and purity of the final product.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chm.uri.edu [chm.uri.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Product loss during extraction or washing steps. - Suboptimal chromatography conditions. - Co-elution of the product with impurities. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the product if it has any acidic or basic properties. - Optimize the solvent system for column chromatography to achieve better separation. A good starting point is an ethyl acetate/hexane mixture. - Use a shallower solvent gradient during column chromatography to improve the resolution between the product and closely eluting impurities. |
| Presence of Positional Isomers in the Final Product | During the nitration of 1-bromo-2-fluoro-5-methoxybenzene, the directing effects of the substituents can lead to the formation of undesired positional isomers. The methoxy group is a strong activating ortho-, para-director. The bromo and fluoro groups are deactivating ortho-, para-directors. This can result in a mixture of isomers. | - Column Chromatography Optimization: Use a long column with a fine mesh silica gel to improve separation. A slow flow rate and a shallow gradient of a solvent system like ethyl acetate/hexane are recommended. Monitor fractions closely by TLC. - Recrystallization: If the isomeric impurities have different solubilities, recrystallization can be an effective purification method. Test various solvents; given the product's solubility, methanol or a mixed solvent system involving methanol could be a good starting point. |
| Oily Product Instead of a Solid | - Presence of residual solvent. - The product is impure, leading to a melting point depression. | - Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. - Re-purify the product using column chromatography or recrystallization to remove impurities. The expected form of the pure product is a solid. |
| Broad or Multiple Spots on TLC After Purification | - The chosen TLC solvent system is not providing good separation. - The sample is still impure. - The compound is degrading on the silica gel plate. | - Experiment with different TLC solvent systems. Adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to your ethyl acetate/hexane system can alter the separation. - Repeat the purification step. If using column chromatography, collect smaller fractions and analyze them by TLC before combining. - Add a small amount of a base like triethylamine to the TLC developing solvent to neutralize the acidic silica gel, which can sometimes cause degradation of sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common impurities are positional isomers formed during the nitration reaction. Based on the directing effects of the substituents on the starting material (1-bromo-2-fluoro-5-methoxybenzene), the primary product is the desired 4-nitro isomer. However, other isomers where the nitro group is at other positions on the ring can also be formed. Unreacted starting material and by-products from over-nitration (dinitro compounds) are also possible impurities.
Q2: What is a good starting point for a column chromatography solvent system?
A2: A good starting point for the purification of this compound by column chromatography is a solvent system of ethyl acetate in hexane.[1] Based on the purification of a similar isomer, an eluent of ethyl acetate/hexane in a 1:8 ratio was effective.[1] It is always recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).
Q3: How can I effectively remove the starting material from my product?
A3: The starting material, 1-bromo-2-fluoro-5-methoxybenzene, is significantly less polar than the nitrated product. Therefore, it should elute much earlier from a silica gel column. Using a non-polar solvent system initially (e.g., pure hexane or a low percentage of ethyl acetate in hexane) will wash out the starting material before the more polar product begins to elute.
Q4: What is the expected appearance and melting point of pure this compound?
A4: The pure product is expected to be a white or off-white powder or crystalline solid.[2] The reported melting point is in the range of 152°C to 156°C.[2] A sharp melting point within this range is a good indicator of high purity.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrFNO₃ | N/A |
| Molecular Weight | 250.02 g/mol | N/A |
| Melting Point | 152°C - 156°C | [2] |
| Solubility | - Very soluble in N,N-Dimethylformamide (DMF) - Soluble in methanol - Sparingly soluble in glacial acetic acid - Very slightly soluble in chloroform - Practically insoluble in water | [2] |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and should be optimized based on the specific reaction mixture.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a small plug of cotton or glass wool at the bottom. Allow the silica gel to settle, and then drain the excess solvent, ensuring the top of the silica gel does not run dry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds based on their polarity. The less polar impurities will elute first, followed by the desired product.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on the solubility data, methanol is a good solvent to try.
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. The pure compound should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Nitration of 1-bromo-2-fluoro-5-methoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 1-bromo-2-fluoro-5-methoxybenzene. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during this electrophilic aromatic substitution reaction.
Predicted Regioselectivity
The primary determinant for the position of nitration on the 1-bromo-2-fluoro-5-methoxybenzene ring is the methoxy group (-OCH₃). As a strongly activating ortho-, para-director, it will dictate the placement of the incoming nitro group.[1][2] The fluorine and bromine atoms are deactivating yet also ortho-, para-directing substituents.[3][4]
Based on the positions relative to the powerful methoxy director, the two most likely products are:
-
Major Product: 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (nitration ortho to the methoxy group)
-
Minor Product: 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene (nitration ortho to the methoxy group and ortho to the fluorine group)
Nitration at the position para to the methoxy group is blocked by the bromine atom. The formation of the 4-nitro isomer is expected to be favored over the 6-nitro isomer due to reduced steric hindrance.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a mixture of isomers. How can I improve the selectivity?
A1: The formation of multiple isomers is expected in this reaction due to the directing effects of the substituents. To enhance the yield of the desired this compound:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to increase regioselectivity. Higher temperatures can lead to the formation of more side products.[3]
-
Nitrating Agent: The choice of nitrating agent can influence isomer distribution. While a standard mixture of concentrated nitric and sulfuric acid is common, milder nitrating agents could be explored for higher selectivity, though this may require optimization.[1]
-
Purification: Isomeric products often have very similar polarities, making separation by standard column chromatography challenging.[5] Consider using preparative HPLC or fractional crystallization to isolate the desired isomer.[5]
Q2: I am observing the formation of di-nitro products. How can I prevent this?
A2: The methoxy group strongly activates the aromatic ring, making it susceptible to over-nitration, especially under harsh conditions.[3][6] To minimize the formation of di-nitro compounds:
-
Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.1 equivalents relative to the starting material.
-
Reaction Time: Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed.
-
Temperature: As with improving selectivity, maintaining a low temperature is crucial to prevent over-reaction.[3]
Q3: The reaction is not proceeding to completion. What are the possible causes?
A3: While the methoxy group is activating, the two halogen substituents are deactivating.[3][4] If the reaction is sluggish:
-
Acid Quality: Ensure that the concentrated sulfuric and nitric acids are of high purity and concentration, as water can deactivate the nitronium ion.
-
Temperature: While low temperatures are recommended for selectivity, if the reaction is not initiating, a slight increase in temperature (e.g., to room temperature) after the initial addition may be necessary. Proceed with caution and monitor for side product formation.
-
Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture.
Q4: I have an unexpected byproduct that is not a simple nitro-isomer. What could it be?
A4: In the nitration of substituted anisoles, cleavage of the methyl group to form a phenol is a possible side reaction, especially if the reaction temperature is too high or the acid concentration is not optimal. This would result in the formation of 2-bromo-3-fluoro-6-nitrophenol.
Quantitative Data Summary
The following table provides an illustrative summary of the expected product distribution based on theoretical principles of electrophilic aromatic substitution. Actual yields may vary depending on specific reaction conditions.
| Compound | Predicted Role | Expected Yield Range (%) | Key Identifier |
| This compound | Major Product | 60 - 80 | Nitration ortho to methoxy |
| 1-bromo-2-fluoro-5-methoxy-6-nitrobenzene | Minor Isomer | 10 - 25 | Nitration ortho to methoxy and fluoro |
| Di-nitro products | Side Product | < 5 (with control) | Result of over-nitration |
| 2-bromo-3-fluoro-6-nitrophenol | Side Product | < 5 (with control) | Result of demethylation |
Experimental Protocol: Nitration of 1-bromo-2-fluoro-5-methoxybenzene
This protocol is a general guideline and should be adapted and optimized based on experimental observations.
Materials and Reagents:
-
1-bromo-2-fluoro-5-methoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1.2 equivalents of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 1.1 equivalents of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[7]
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 1.0 equivalent of 1-bromo-2-fluoro-5-methoxybenzene in dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of the starting material via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.
-
Neutralization and Drying: Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by fractional crystallization to separate the isomers.[5]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 1-bromo-2-fluoro-5-methoxybenzene.
References
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rushim.ru [rushim.ru]
- 3. benchchem.com [benchchem.com]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki coupling yield with 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in Suzuki coupling reactions, especially with electron-deficient aryl halides like this compound, can stem from several factors. The primary aspects to verify are:
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Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if a Pd(II) precatalyst is used, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or an air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Reagent Purity: Impurities in the starting materials, particularly the boronic acid, can inhibit the reaction. Boronic acids can undergo protodeboronation, especially if they are impure or have been stored for a long time.
-
Base and Solvent Selection: The choice of base and solvent system is critical and highly interdependent. For this electron-deficient substrate, a careful selection is necessary to ensure efficient reaction without promoting side reactions.
Q2: I am observing a significant amount of dehalogenated product (2-fluoro-5-methoxy-4-nitrobenzene) in my reaction mixture. What are the causes and how can this be minimized?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings. It is often more prevalent with electron-deficient aryl halides. The primary causes include:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from the solvent (e.g., alcohols), the base, or impurities.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
To minimize dehalogenation:
-
Choice of Solvent: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene. Avoid alcohol-based solvents if dehalogenation is a persistent issue.
-
Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides, which can promote dehalogenation.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating that can lead to byproduct formation.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.
Q3: How do the substituents on this compound affect the Suzuki coupling reaction?
A3: The substituents on the aryl bromide play a significant role in its reactivity:
-
Nitro Group (-NO₂): This strong electron-withdrawing group activates the C-Br bond towards oxidative addition, which is the initial and often rate-limiting step of the catalytic cycle. This should, in principle, facilitate the reaction.
-
Fluoro Group (-F): The ortho-fluoro substituent can have mixed effects. Its electron-withdrawing nature further activates the C-Br bond. However, its position ortho to the bromine can introduce steric hindrance, potentially slowing down the reaction.
-
Methoxy Group (-OCH₃): This electron-donating group can have a deactivating effect on the oxidative addition step. However, its influence is likely counteracted by the strong electron-withdrawing nitro and fluoro groups.
Overall, this compound is considered an electron-deficient aryl halide, which should generally be a good substrate for Suzuki coupling.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust precatalyst such as a Buchwald-type precatalyst. Ensure proper activation if using a Pd(II) source. |
| Inefficient Base | The chosen base may not be strong enough or soluble enough in the reaction medium. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different solvent system to improve solubility. |
| Poor Quality Boronic Acid | Verify the purity of the boronic acid. Consider converting it to the corresponding trifluoroborate salt or pinacol ester, which are often more stable. |
| Suboptimal Solvent | The solvent may not be appropriate for the chosen catalyst and base. Screen different aprotic solvents like dioxane, THF, or toluene, with or without a small amount of water. |
| Low Reaction Temperature | For challenging couplings, a higher temperature may be required. Incrementally increase the reaction temperature while monitoring for product formation and decomposition. |
Problem: Formation of Homocoupled Boronic Acid Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Pd(II) Precatalyst Issues | If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient, leading to side reactions. Consider using a Pd(0) source directly or a more efficient precatalyst. |
| Suboptimal Reaction Conditions | The combination of base and solvent might be promoting homocoupling. Experiment with different base/solvent combinations. |
Data Presentation: Reaction Conditions for Analogous Suzuki Couplings
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 1-Bromo-2-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | ~90 |
| 4-Bromo-3-fluoroanisole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 16 | ~88 |
| 1-Bromo-4-chloro-2-nitrobenzene | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 24 | ~92 |
Experimental Protocols
The following are detailed experimental protocols for Suzuki coupling reactions with analogous substrates, which can be adapted for this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general starting point for the Suzuki coupling of an electron-deficient aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings
This protocol is recommended if low yields or significant side reactions are observed with standard conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (Spherical-Biphenyl-Phosphine) (3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Technical Support Center: Purification of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter?
A1: The impurity profile is highly dependent on the synthetic route used. However, common impurities in the synthesis of substituted nitroaromatic compounds can include:
-
Unreacted Starting Materials: Precursors from the bromination or nitration steps may be carried over.[1]
-
Isomeric Byproducts: Nitration and bromination of substituted benzene rings can produce regioisomers, where the functional groups are attached at different positions on the aromatic ring.[2][3]
-
Side-Reaction Products: Over-nitration can lead to the introduction of additional nitro groups.[1] Hydrolysis of functional groups may also occur if water is present during the synthesis.[1]
-
Residual Solvents & Reagents: Solvents used in the reaction or work-up (e.g., ethyl acetate, dichloromethane, hexane) and reagents like acids (sulfuric acid, nitric acid) can remain in the crude product.[1][2]
Q2: How do I choose the best purification method for my crude product?
A2: The optimal method depends on the nature of the impurities and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a mostly pure, solid product. It is effective when there is a significant difference in solubility between the desired compound and the impurities in a chosen solvent.
-
Column Chromatography is a more powerful technique for separating mixtures with multiple components or when impurities have similar polarity to the product.[2] It is particularly useful for removing isomeric byproducts.[2]
-
Preparative TLC (Thin Layer Chromatography) can be used for small-scale purifications.
-
An initial aqueous work-up (washing with water, base, and brine) is crucial after synthesis to remove inorganic salts, acids, and other water-soluble impurities before proceeding to chromatography or recrystallization.[2]
Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point.[4] To resolve this:
-
Add more solvent: Add a small amount of the hot "good" solvent (the one it's soluble in) to decrease the saturation point, ensuring it is reached at a lower temperature.[4]
-
Cool Slowly: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer crystals.[4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch to provide a nucleation site.[4]
-
Re-evaluate Solvent System: The chosen solvent system may be inappropriate. You may need a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.[4]
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low yield is often a result of using too much solvent or premature crystallization during filtration.[4]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper.[4]
-
Maximize Recovery: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize crystal formation before vacuum filtration.[4]
-
Recover a Second Crop: The remaining solution (mother liquor) after filtration still contains some dissolved product. You can concentrate this solution by boiling off some solvent and cooling again to recover a second, though likely less pure, crop of crystals.[4]
Q5: How can I determine the best solvent system for column chromatography?
A5: The ideal solvent system (eluent) should provide good separation between your target compound and its impurities on a TLC plate, with a retention factor (Rf) of 0.2 - 0.4 for the desired compound.[5]
-
Stationary Phase: For moderately polar compounds like this compound, silica gel is the standard stationary phase.[2]
-
Eluent Selection: Start with a non-polar solvent like hexane or petroleum ether and add a more polar solvent like ethyl acetate or dichloromethane.[2]
-
TLC Analysis: Test different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using TLC to find the system that gives the best separation. The spots should be distinct and not streaked.
Q6: Which analytical methods should I use to confirm the purity of my final product?
A6: A combination of techniques is recommended for a comprehensive purity assessment.[1]
-
HPLC (High-Performance Liquid Chromatography): This is a primary technique for quantifying purity by measuring the area percentage of the product peak. A certificate of analysis for a similar compound showed a purity of 99.48% determined by HPLC.[6][7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can reveal the presence of impurities.[1][7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound and helps in identifying the mass of unknown impurities.[1][7]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Primary Use Case | Advantages | Potential Issues |
| Aqueous Work-up | Partitioning between aqueous and organic phases based on solubility and acidity/basicity. | Post-synthesis removal of inorganic salts, acids, and water-soluble impurities.[2] | Fast, simple, removes bulk inorganic impurities. | Does not remove organic impurities with similar solubility to the product. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[4] | Removing small amounts of impurities from a solid product to achieve high purity. | Can yield very pure material (>99%), cost-effective. | "Oiling out," low yield, requires a suitable solvent.[4] |
| Column Chromatography | Differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through.[2] | Separating complex mixtures, isomers, and impurities with polarity similar to the product.[2] | Highly versatile, separates multiple components, adaptable to different scales. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized based on the specific solubility of your compound. A mixed solvent system of ethanol/water or methanol/water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of a hot "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal and other insoluble impurities.
-
Crystallization: Remove the flask from the heat. Slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine the optimal solvent system (e.g., Hexane:Ethyl Acetate) using TLC as described in Q5. The target compound should have an Rf value of approximately 0.2-0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or the eluent itself). Carefully load this solution onto the top of the silica gel.[2][5]
-
Elution: Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to maintain a steady flow. Begin collecting fractions in test tubes.[2][5]
-
Fraction Analysis: Monitor the fractions being collected by TLC to identify which ones contain the pure product.
-
Concentration: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Visualizations
References
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. The information is tailored for professionals in research and drug development to diagnose and resolve common catalytic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation when using this compound as a substrate?
A1: Catalyst deactivation in reactions with this substrate can be attributed to several factors, primarily related to its molecular structure:
-
Catalyst Poisoning by the Nitro Group: The nitro group is a known inhibitor for many transition metal catalysts, especially palladium.[1] It can coordinate to the metal center, blocking active sites and hindering the catalytic cycle.
-
Formation of Inhibitory Byproducts: Partial reduction of the nitro group during the reaction can lead to the formation of nitroso or other species that can strongly adsorb to the catalyst surface and cause deactivation.
-
Ligand Degradation: In cross-coupling reactions, the phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species.
-
Fouling: Polymeric materials or insoluble byproducts derived from the substrate or solvent can deposit on the catalyst surface, blocking access to the active sites.
-
Leaching or Agglomeration of the Metal: The active catalytic metal (e.g., palladium) may leach from the support into the solution or agglomerate into larger, less active particles, particularly at elevated temperatures.
Q2: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What should I investigate?
A2: For sluggish or failed Suzuki-Miyaura reactions with this substrate, consider the following troubleshooting steps:
-
Choice of Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more robust, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Fu-type ligands) and their corresponding pre-catalysts.[2][3]
-
Base Selection: The choice of base is critical. Weak bases may not be sufficient to promote the transmetalation step effectively. A screening of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU) is recommended. Be aware that strong bases like KOtBu can be incompatible with nitro groups.[1]
-
Solvent and Temperature: Ensure you are using an appropriate anhydrous solvent, as water can lead to protodeboronation of the boronic acid.[3] If the reaction is slow, a gradual increase in temperature may be necessary, but be mindful of potential catalyst decomposition at excessive temperatures.[2][4]
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.[2]
Q3: In a Buchwald-Hartwig amination, I am observing low conversion. What are the likely causes?
A3: Low conversion in Buchwald-Hartwig aminations with this compound can often be traced to:
-
Incompatible Base: The nitro group on the substrate can be sensitive to strong bases. A weaker base like K₂CO₃ might be necessary, although this could lead to a lower reaction rate.[1]
-
Catalyst Inhibition: The amine coupling partner or the product itself might coordinate to the palladium center and inhibit the catalytic cycle.
-
Ligand Choice: The selection of the appropriate phosphine ligand is crucial for a successful reaction. Screening different ligands is often necessary to find the optimal one for this specific substrate.
-
Reaction Conditions: Ensure the reaction is run under strictly anhydrous and anaerobic conditions. The temperature should be optimized to be high enough for the reaction to proceed but not so high as to cause catalyst decomposition.
Q4: I am attempting a hydrogenation of the nitro group. What are the common pitfalls leading to catalyst deactivation?
A4: Hydrogenation of nitroaromatics can be challenging due to catalyst deactivation.[5] Common issues include:
-
Poisoning by Intermediates: The reduction of the nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species, which can act as catalyst poisons.
-
Fouling by Organic Deposits: Byproducts from the hydrogenation process can deposit on the catalyst surface, leading to a loss of activity.
-
Metal Leaching: The acidic or basic conditions sometimes used in these reactions can cause the active metal to leach from the support.
-
Incomplete Reaction: The reaction may stall before reaching completion due to gradual catalyst deactivation. In such cases, adding a fresh portion of the catalyst might help to drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst and ligand. - Consider using a more stable pre-catalyst. - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[6] |
| Inappropriate Ligand | - Screen a panel of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] |
| Suboptimal Base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - For Buchwald-Hartwig, consider a weaker base if the nitro group is reacting.[1] |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and degassed. - Try different solvents (e.g., toluene, dioxane, THF). |
| Presence of Oxygen | - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (Ar or N₂).[2] |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for decomposition.[2] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Rigorously exclude oxygen from the reaction system to minimize homocoupling of boronic acids.[4] |
| Protodeboronation (Suzuki) | - Use anhydrous conditions. - Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid.[3][4] |
| Hydrodehalogenation | - Ensure solvents are free of potential hydride sources. - Optimize the ligand and base to favor the cross-coupling pathway. |
| Catalyst Decomposition | - Use a more stable pre-catalyst or a higher ligand-to-metal ratio. |
Experimental Protocols
Protocol 1: Screening of Catalysts and Ligands for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst/Ligand Addition: In a separate glovebox, prepare a stock solution of the palladium pre-catalyst and ligand. Add the appropriate amount of the catalyst/ligand solution to the reaction vial.
-
Reaction: Add anhydrous, degassed solvent (5 mL) to the vial. Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration
For a deactivated palladium on carbon (Pd/C) catalyst after a hydrogenation reaction:
-
Washing: Wash the catalyst multiple times with deionized water and then with methanol to remove adsorbed organic impurities. Centrifuge or filter to collect the catalyst after each wash.[6]
-
Reduction: Treat the washed catalyst with a reducing agent (e.g., hydrazine hydrate or sodium borohydride) in a suitable solvent.[6]
-
Final Wash: Wash the catalyst again with methanol and then deionized water to remove any remaining reducing agent and byproducts.[6]
-
Drying: Dry the regenerated catalyst under vacuum. The activity of the regenerated catalyst can be recovered to 90-95%.[6]
Visualizations
References
Technical Support Center: Synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. The primary focus is on addressing the formation of unexpected byproducts during the nitration of the precursor, 1-Bromo-2-fluoro-5-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to this compound?
The most common and direct method for synthesizing this compound is through the electrophilic nitration of 1-Bromo-2-fluoro-5-methoxybenzene. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the expected major byproducts in this synthesis?
The primary byproduct anticipated in this reaction is the constitutional isomer, 1-Bromo-2-fluoro-5-methoxy-6-nitrobenzene . The formation of this isomer is a direct consequence of the directing effects of the substituents on the benzene ring. Both the desired product and this primary byproduct result from the nitration at the positions activated by the methoxy group.
Other potential, though typically less abundant, byproducts can include:
-
Polynitrated compounds: These can form if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[1]
-
Oxidation products: Strong oxidizing conditions can lead to the degradation of the starting material or product.
-
Starting material: Incomplete reaction will result in the presence of unreacted 1-Bromo-2-fluoro-5-methoxybenzene.
Q3: How do the substituents on the precursor influence the formation of byproducts?
The regioselectivity of the nitration reaction is governed by the electronic and steric effects of the substituents already present on the benzene ring:
-
Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group. In the precursor, it directs the incoming nitro group to the C4 and C6 positions.
-
Bromo (-Br) and Fluoro (-F) groups: These are deactivating but ortho, para-directing groups. Their influence is generally less pronounced than the activating effect of the methoxy group in directing the electrophilic substitution.
The formation of the desired product (nitration at C4) and the primary isomeric byproduct (nitration at C6) is a result of the powerful directing effect of the methoxy group to its ortho positions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product and a high percentage of the isomeric byproduct (1-Bromo-2-fluoro-5-methoxy-6-nitrobenzene). | The electronic directing effects of the substituents lead to a mixture of isomers. | Optimize reaction temperature; lower temperatures may favor the formation of one isomer over the other. Consider using a different nitrating agent which may offer higher regioselectivity.[2] Employ careful chromatographic separation to isolate the desired product. |
| Presence of significant amounts of dinitrated byproducts. | The reaction temperature was too high, the reaction time was too long, or an excess of the nitrating agent was used.[1] | Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. Use a stoichiometric amount of the nitrating agent. Quench the reaction promptly once the starting material is consumed (monitored by TLC or GC). |
| Dark-colored reaction mixture or product, suggesting degradation. | The reaction conditions were too harsh, leading to oxidation of the methoxy group or other side reactions. | Ensure the reaction temperature is strictly controlled. Use high-purity starting materials and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction with a significant amount of starting material remaining. | The reaction temperature was too low, the reaction time was too short, or the nitrating agent was not sufficiently active. | Allow the reaction to stir for a longer period at the controlled temperature. If low temperature is the issue, consider a modest increase while carefully monitoring for byproduct formation. Ensure the sulfuric acid used is concentrated and acts as an effective catalyst. |
Data Presentation
Table 1: Summary of Expected Products in the Nitration of 1-Bromo-2-fluoro-5-methoxybenzene
| Compound | Structure | Molecular Weight | Role |
| This compound | BrC₆H₂(F)(OCH₃)(NO₂) | 250.02 | Desired Product |
| 1-Bromo-2-fluoro-5-methoxy-6-nitrobenzene | BrC₆H₂(F)(OCH₃)(NO₂) | 250.02 | Primary Byproduct |
| 1-Bromo-2-fluoro-5-methoxybenzene | BrC₆H₃(F)(OCH₃) | 205.03 | Starting Material |
Table 2: Experimental Data Log (Template)
Use this table to log your experimental conditions and results to aid in troubleshooting and optimization.
| Experiment ID | Reaction Temp. (°C) | Nitrating Agent | Reaction Time (h) | Yield of Desired Product (%) | Yield of Isomeric Byproduct (%) | Other Byproducts Observed |
Experimental Protocols
General Protocol for the Nitration of 1-Bromo-2-fluoro-5-methoxybenzene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired outcomes.
-
Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-Bromo-2-fluoro-5-methoxybenzene (1.0 eq).
-
Dissolve the starting material in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
-
Nitration:
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the cooled solution of the starting material, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The precipitated solid can be collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
-
Purification:
-
The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired this compound from the isomeric byproduct and any other impurities.
-
Visualizations
Caption: Reaction pathway for the nitration of 1-Bromo-2-fluoro-5-methoxybenzene.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Improving Regioselectivity of Reactions with 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites on this compound are the carbon atoms attached to the bromine (C1) and fluorine (C2) atoms. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The relative reactivity of the C-Br and C-F bonds depends on the reaction type.
Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is more likely to be displaced?
A2: In SNAr reactions, the carbon-fluorine bond is generally more susceptible to nucleophilic attack than the carbon-bromine bond. This is because fluorine is more electronegative, making the attached carbon more electrophilic. The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine and meta to the bromine, further activates the C-F bond for nucleophilic attack.
Q3: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which site is more reactive?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend I > Br > Cl > F. Therefore, the carbon-bromine bond is expected to be significantly more reactive than the carbon-fluorine bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective reaction at the C-Br position while leaving the C-F bond intact for subsequent transformations.
Q4: How do the methoxy and nitro groups influence regioselectivity?
A4: The methoxy group (-OCH₃) is an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group.
-
For Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for SNAr, especially when positioned ortho or para to the leaving group. In this molecule, the nitro group is ortho to the fluorine, strongly activating it for substitution. The methoxy group has a weaker influence but can affect the overall electron density of the ring.
-
For Electrophilic Aromatic Substitution: The methoxy group is an ortho, para-director, while the nitro group is a meta-director.[1] This is important to consider if you are planning any electrophilic substitution reactions on the aromatic ring.
-
For Palladium-Catalyzed Cross-Coupling: The electronic effects of these groups can influence the rate of oxidative addition to the palladium catalyst.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: A mixture of products is obtained, with substitution occurring at both the C-F and C-Br positions.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C-Br position. Lowering the reaction temperature can significantly improve selectivity for the more activated C-F position. |
| Strongly Basic Nucleophile/Conditions | Very strong bases might lead to competing elimination-addition (benzyne) mechanisms, which can result in a loss of regioselectivity. Consider using a weaker base or a non-basic nucleophile if possible. |
| Solvent Effects | The choice of solvent can influence the relative rates of substitution at the two positions. Screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile) to find the optimal conditions for your specific nucleophile. |
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling at the C-Br Position
Problem: The desired cross-coupling product at the bromine position is obtained in low yield, or the starting material is recovered.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst may not be active. Ensure the use of a pre-catalyst that is readily reduced to Pd(0) or use a Pd(0) source directly. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often effective. |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle. The strength and nature of the base should be matched to the specific coupling reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases). |
| Steric Hindrance | The ortho-fluoro and meta-methoxy groups may sterically hinder the approach of the catalyst or the coupling partner. Using a less sterically demanding coupling partner or a catalyst with a smaller ligand might be beneficial. |
| Reaction Temperature Too Low | While selectivity is important, the reaction may require a certain temperature to proceed at a reasonable rate. Gradually increase the temperature to find a balance between reactivity and selectivity. |
Issue 3: Unwanted Reaction at the C-F Position during Palladium-Catalyzed Cross-Coupling
Problem: A mixture of products is observed, including the product of C-F bond activation.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to the activation of the less reactive C-F bond.[2] Optimize the reaction time and temperature to favor the more facile C-Br coupling. |
| Catalyst/Ligand System | Some palladium catalysts and ligands are known to promote C-F activation.[2] Screen different catalyst/ligand combinations to identify a system that is selective for C-Br activation. |
Experimental Protocols (Illustrative Examples)
Disclaimer: The following protocols are illustrative and based on general procedures for similar substrates. Optimization for this compound is likely necessary.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine (Displacement of Fluorine)
This protocol aims for the selective displacement of the fluorine atom due to the activating effect of the ortho-nitro group.
Reaction: this compound + R₂NH → 1-Bromo-2-(dialkylamino)-5-methoxy-4-nitrobenzene
Materials:
-
This compound (1.0 mmol)
-
Secondary amine (e.g., piperidine, morpholine) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add this compound, the secondary amine, and potassium carbonate.
-
Add DMF and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Suzuki-Miyaura Coupling (Reaction at Bromine)
This protocol targets the selective cross-coupling at the more reactive C-Br bond.
Reaction: this compound + Ar-B(OH)₂ → 1-Aryl-2-fluoro-5-methoxy-4-nitrobenzene
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (8 mL) and Water (2 mL)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and sodium carbonate.
-
Add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination (Reaction at Bromine)
This protocol aims for the selective amination at the C-Br position.
Reaction: this compound + R₂NH → 1-(Dialkylamino)-2-fluoro-5-methoxy-4-nitrobenzene
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Data Summary
The following tables summarize the expected regioselectivity and factors influencing it for different reaction types with this compound.
Table 1: Expected Regioselectivity in Different Reaction Types
| Reaction Type | Expected Major Product | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution at C-F | The C-F bond is activated by the ortho-nitro group. Fluorine is a better leaving group in SNAr reactions with activated rings. |
| Suzuki-Miyaura Coupling | Substitution at C-Br | The C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-F bond. |
| Buchwald-Hartwig Amination | Substitution at C-Br | Similar to Suzuki coupling, the C-Br bond is the more reactive site for palladium-catalyzed amination. |
| Sonogashira Coupling | Substitution at C-Br | The C-Br bond is more readily activated by the palladium/copper catalytic system. |
Table 2: Factors Influencing Regioselectivity in Palladium-Catalyzed Cross-Coupling
| Factor | Influence on Selectivity for C-Br vs. C-F |
| Catalyst | Pd(0) complexes are generally selective for C-Br. Some specialized catalysts can promote C-F activation. |
| Ligand | Bulky, electron-rich phosphine ligands often enhance reactivity at C-Br and may suppress C-F activation. |
| Base | The choice of base can affect catalyst activity and stability, indirectly influencing selectivity. |
| Temperature | Higher temperatures can lead to a decrease in selectivity and promote reaction at the less reactive C-F bond. |
| Reaction Time | Prolonged reaction times may allow for the slower reaction at the C-F bond to occur. |
Visualizations
Caption: Expected regioselectivity in SNAr reactions.
Caption: Expected regioselectivity in Pd-catalyzed cross-coupling reactions.
References
troubleshooting failed reactions involving 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Welcome to the technical support center for troubleshooting reactions involving 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during synthetic transformations with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary sites susceptible to reaction:
-
C1 (Bromo position): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. The Carbon-Bromine bond can undergo oxidative addition to a Pd(0) catalyst.
-
C2 (Fluoro position): This is the most activated site for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para position significantly activates the C-F bond towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic.[1][2]
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine nucleophile, but the reaction is sluggish or failing. What are the likely causes?
A2: Low reactivity in SNAr reactions with this substrate can stem from several factors:
-
Insufficiently Activated Nucleophile: Primary and secondary amines may require a base to deprotonate them, increasing their nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Suboptimal Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation of the base, leaving the nucleophile more reactive.
-
Low Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increasing the heat while monitoring the reaction progress is recommended.
-
Steric Hindrance: A bulky nucleophile may experience steric hindrance from the adjacent methoxy group, slowing down the reaction.
Q3: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product, and I observe significant amounts of a debrominated byproduct. What is happening and how can I fix it?
A3: The formation of a debrominated byproduct (2-fluoro-5-methoxy-4-nitrobenzene) is a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation . This can be caused by:
-
Presence of a Hydrogen Source: Water, alcohols (if used as co-solvents), or even the phosphine ligands on the palladium catalyst can act as a source of hydrogen.
-
Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps are slow, the intermediate aryl-palladium species may react with a hydrogen source before coupling with the boronic acid.
Troubleshooting Strategies:
-
Use Anhydrous and Degassed Solvents: Thoroughly dry and degas all solvents to remove water and oxygen. Oxygen can lead to catalyst decomposition.
-
Optimize Catalyst and Ligand: For electron-deficient aryl bromides, more robust catalyst systems may be required. Consider using ligands like SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
-
Choice of Base: The base is crucial for the transmetalation step. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and dry.
-
Reaction Temperature and Time: Monitor the reaction closely. Sometimes, prolonged reaction times at elevated temperatures can lead to more side products.
Q4: Can the methoxy group on the aromatic ring be cleaved during my reaction?
A4: Yes, under certain conditions, the methyl group of the methoxy ether can be cleaved. This is more likely to occur under strongly acidic conditions (e.g., using HBr or HI) or with Lewis acids like BBr₃ or AlCl₃. In the context of SNAr or Suzuki reactions, which are typically run under basic or neutral conditions, ether cleavage is less common but can occur if the reaction temperature is excessively high for prolonged periods, especially in the presence of strong nucleophiles or bases.
Troubleshooting Guides
Guide 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
This guide provides a step-by-step approach to troubleshoot failed or low-yielding SNAr reactions.
Guide 2: Formation of Byproducts in Suzuki-Miyaura Coupling
This guide outlines steps to mitigate the formation of common byproducts in Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound and the base.
-
Add the anhydrous solvent and stir the mixture.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following tables provide representative data for typical SNAr and Suzuki coupling reactions based on similar substrates. Actual results may vary and optimization is often necessary.
Table 1: Representative Conditions and Yields for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 70-90 |
| Piperidine | Cs₂CO₃ | DMSO | 80 | 8 | 85-95 |
| Sodium Methoxide | - | THF | 60 | 4 | 80-95 |
| Benzylamine | TEA | NMP | 120 | 16 | 65-85 |
Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 60-80 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 75-90 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | 80-92 |
References
Technical Support Center: Reactions of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
A1: this compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine and bromine atoms respectively, makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles.[1][2] The fluorine atom is generally a better leaving group than bromine in SNAr reactions, suggesting that nucleophilic attack will preferentially occur at the C-F position.[3]
Q2: What are the common types of reactions performed with this substrate?
A2: The most common reaction is nucleophilic aromatic substitution (SNAr), where the fluorine or bromine atom is displaced by a nucleophile such as an amine, alcohol, or thiol. Additionally, the bromine atom allows for transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling.
Q3: Which halogen is more likely to be displaced in an SNAr reaction?
A3: In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[1] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, the fluorine atom is more likely to be displaced than the bromine atom.
Q4: What are some common solvents for reactions with this compound?
A4: Based on solubility information for similar compounds, this compound is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, and sparingly soluble in glacial acetic acid. It is practically insoluble in water.[4] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or THF are commonly used. For Suzuki-Miyaura coupling reactions, solvents like dioxane, toluene, or DMF in the presence of water are often employed.[5][6]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) with Amines
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Incomplete deprotonation of the amine. | 1. If using a primary or secondary amine, consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to facilitate the reaction. 2. Increase the reaction temperature, monitoring for potential side reactions. 3. Ensure an adequate amount of base is used to deprotonate the amine, generating a more potent nucleophile. |
| Presence of Starting Material | 1. Reaction has not gone to completion. 2. Insufficient amount of nucleophile or base. | 1. Extend the reaction time and monitor by TLC or LC-MS. 2. Increase the equivalents of the amine nucleophile and/or base. |
| Formation of Multiple Products | 1. Substitution at both the fluorine and bromine positions. 2. Side reactions, such as ether cleavage at high temperatures. | 1. Use milder reaction conditions (lower temperature, shorter reaction time) to favor substitution at the more reactive fluorine position. 2. Avoid excessively high temperatures. If ether cleavage is suspected, analyze the crude product by mass spectrometry for the corresponding phenol. |
| Difficult Purification | 1. Excess amine is present in the crude product. | 1. During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous layer.[7] 2. Alternatively, wash with a 10% aqueous copper sulfate solution; the copper-complexed amine will move to the aqueous layer.[7] |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Coupled Product | 1. Inactive catalyst. 2. Inefficient base. 3. Boronic acid decomposition. | 1. Ensure the palladium catalyst is not oxidized. Consider using a pre-catalyst or adding a phosphine ligand. 2. The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] The optimal base may need to be screened. 3. Use fresh boronic acid or a boronate ester, which can be more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas the reaction mixture and solvents by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction. |
| Formation of Debrominated Byproduct | 1. Proto-deboronation of the boronic acid followed by proto-debromination of the starting material. | 1. Ensure anhydrous conditions and a thoroughly degassed reaction mixture. |
Experimental Protocols
General Aqueous Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (for quenching).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[8][9]
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic salts.[9]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[8][9]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pour the slurry into a chromatography column and allow the silica to pack, draining the excess solvent until it is level with the top of the silica.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Load the dried, product-adsorbed silica onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.[8]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Dissolve the crude product in the minimum amount of a hot solvent in which the product is soluble at high temperatures but less soluble at room temperature.[10]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[10]
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.[10]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the aqueous workup of reactions.
Caption: Troubleshooting logic for low yield in SNAr reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 1H NMR Analysis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene and Structural Analogs
A detailed spectroscopic comparison for researchers in drug discovery and chemical synthesis, providing objective data to differentiate between structurally related substituted nitrobenzenes.
This guide presents a comparative analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectra of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene and three structurally related compounds. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in the identification and characterization of these molecules. The precise substitution pattern on the benzene ring significantly influences the chemical environment of the aromatic protons, resulting in distinct and predictable changes in their ¹H NMR spectra. Understanding these differences is crucial for unambiguous structure elucidation and for monitoring the progress of chemical reactions.
Comparison of ¹H NMR Spectral Data
The following table summarizes the key ¹H NMR spectral data for this compound and its structural analogs. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Structure | Aromatic Proton 1 (δ, multiplicity, J in Hz) | Aromatic Proton 2 (δ, multiplicity, J in Hz) | Other Protons (δ, multiplicity) |
| 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | ![]() | 7.58 (d, J=8.1) | 7.40 (d, J=9.9) | 3.96 (s, 3H, -OCH₃) |
| 1-Bromo-4-fluoro-2-nitrobenzene | ![]() | 8.05 (dd, J=8.7, 5.1) | 7.43 (ddd, J=8.7, 7.5, 2.7) | 7.22 (dd, J=10.2, 2.7) |
| 1-Bromo-2,4-difluoro-5-nitrobenzene | ![]() | 8.39 (t, J=7.2) | 7.14 (ddd, J=9.9, 7.8, 0.3) | - |
| 4-Bromo-1-fluoro-2-methoxybenzene | ![]() | 7.08 (dd, J=8.7, 2.1) | 6.99 (t, J=8.7) | 6.89 (dd, J=11.1, 2.1) |
Analysis of Spectral Data
The ¹H NMR spectrum of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is characterized by two doublets in the aromatic region and a singlet for the methoxy group.[1] The downfield shift of the aromatic protons is attributed to the electron-withdrawing effects of the nitro and bromo substituents. The coupling constants of 8.1 Hz and 9.9 Hz are indicative of ortho and meta coupling, respectively, to the fluorine atom.
In comparison, 1-Bromo-4-fluoro-2-nitrobenzene displays a more complex aromatic region with three distinct signals. The presence of a doublet of doublets and a doublet of doublet of doublets reflects the coupling of the aromatic protons with each other and with the fluorine atom.
The spectrum of 1-Bromo-2,4-difluoro-5-nitrobenzene shows a triplet and a doublet of doublet of doublets, arising from the coupling of the two aromatic protons with two fluorine atoms.[2]
Finally, the absence of the strongly electron-withdrawing nitro group in 4-Bromo-1-fluoro-2-methoxybenzene results in a general upfield shift of the aromatic protons compared to the other compounds. The spectrum shows three distinct signals in the aromatic region, with coupling patterns influenced by both proton-proton and proton-fluorine interactions.
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution was then filtered through a pipette with a cotton plug into a standard 5 mm NMR tube.
Data Acquisition: ¹H NMR spectra were recorded on a 300 MHz spectrometer. A standard pulse-acquire sequence was used with the following parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 2.7 s
-
Spectral width: 16 ppm
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
Logical Relationships in Spectral Interpretation
The interpretation of the ¹H NMR spectra of these substituted benzenes follows a logical workflow that considers the electronic effects of the substituents and the spin-spin coupling between neighboring nuclei.
Caption: Workflow for interpreting ¹H NMR spectra of substituted benzenes.
This guide provides a foundational comparison of the ¹H NMR spectra of this compound and its analogs. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC are recommended.
References
A Comparative Guide to the 13C NMR Spectrum of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene with experimentally determined spectra of structurally related compounds. Understanding the 13C NMR spectrum is crucial for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This document outlines the predicted chemical shifts for the target molecule, presents experimental data for comparable compounds, details the experimental protocol for 13C NMR spectroscopy, and illustrates the electronic effects of the substituents that influence the carbon chemical shifts.
Predicted and Experimental 13C NMR Data Comparison
The 13C NMR chemical shifts for this compound have been predicted based on the principle of substituent additivity, a well-established method for estimating chemical shifts in substituted benzene rings. This prediction is benchmarked against the experimental data of three similar compounds: 1-bromo-2-fluorobenzene, 4-bromoanisole[1][2][3], and 2-fluoro-4-nitroanisole[4]. The comparison allows for a rational understanding of the influence of each substituent on the carbon environment of the benzene ring.
| Carbon Position | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 1-Bromo-2-fluorobenzene | Experimental δ (ppm) for 4-Bromoanisole[1] | Experimental δ (ppm) for 2-Fluoro-4-nitroanisole[4] |
| C-1 (C-Br) | ~115 | ~112.9 (d, J=19.5 Hz) | 112.8 | - |
| C-2 (C-F) | ~158 (d, J≈250 Hz) | ~161.5 (d, J=247.5 Hz) | - | ~154.1 (d, J=253.0 Hz) |
| C-3 | ~118 (d) | ~128.9 (d, J=8.5 Hz) | - | ~112.1 (d, J=27.0 Hz) |
| C-4 (C-NO2) | ~145 | - | - | ~142.0 |
| C-5 (C-OCH3) | ~150 | - | 158.7 | ~150.2 (d, J=11.0 Hz) |
| C-6 | ~110 (d) | ~125.1 (d, J=3.8 Hz) | 115.8 | ~119.5 |
| OCH3 | ~57 | - | 55.4 | ~57.0 |
Note: Predicted values are estimations and may vary from experimental results. 'd' denotes a doublet due to C-F coupling, with the coupling constant J in Hz.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 50-100 mg of the solid compound for a standard 13C NMR experiment. For small molecules, this concentration is generally sufficient to obtain a good signal-to-noise ratio within a reasonable time.[5]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability. Deuterated solvents are used to avoid large solvent signals in the 1H spectrum and for the deuterium lock.[5][6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.[7]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[6]
-
Tuning and Matching: The probe is tuned to the 13C frequency to ensure efficient transfer of radiofrequency power and detection of the NMR signal.[6]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is commonly used.
-
Pulse Angle: A 30° or 45° pulse angle is often employed to allow for faster repetition rates.[8]
-
Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow the nuclear spins to return to equilibrium between pulses.
-
Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is phase-corrected to ensure that all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.
-
Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.
Substituent Effects on the Benzene Ring
The chemical shifts in the 13C NMR spectrum of this compound are determined by the electronic effects of the five substituents on the aromatic ring. The following diagram illustrates the interplay of these effects.
Caption: Electronic effects of substituents on the benzene ring.
The nitro group (-NO2) is a strong electron-withdrawing group (-I, -M effect), causing significant deshielding (downfield shift) of the carbons in the ring, particularly at the ortho and para positions. The methoxy group (-OCH3) is an electron-donating group (+M > -I effect), leading to shielding (upfield shift), especially at the ortho and para carbons relative to its position. The fluorine (-F) and bromine (-Br) atoms are halogens, which exhibit a dual effect: they are inductively electron-withdrawing (-I) but can be weakly electron-donating through resonance (+M). The strong electronegativity of fluorine results in a large downfield shift for the directly attached carbon (C-2) and significant through-bond C-F coupling. The interplay of these electronic influences results in the unique 13C NMR spectral pattern for this molecule.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromoanisole(104-92-7) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. books.rsc.org [books.rsc.org]
Comparative Analysis of Mass Spectrometry Fragmentation: 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene against the known fragmentation of structurally related compounds. The analysis is based on established fragmentation rules for aromatic, halogenated, nitro, and methoxy functional groups, offering a predictive framework for the characterization of this molecule.
Predicted Fragmentation Profile of this compound
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, initiated by the formation of a molecular ion (M+•). The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (M+• and [M+2]+•).
The primary fragmentation routes are expected to involve the loss of the nitro and methoxy substituents, as well as the bromine atom. The initial loss of a methyl radical from the methoxy group is a common fragmentation pathway for aryl methyl ethers. Subsequent or alternative fragmentation includes the loss of a nitro group (NO₂) or nitric oxide (NO). The cleavage of the carbon-bromine bond is also a highly probable event.
A summary of the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in Table 1.
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Notes |
| 250/252 | [C₇H₅BrFNO₃]⁺• | - | Molecular ion (M⁺•) with bromine isotope pattern. |
| 235/237 | [C₆H₂BrFNO₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 204/206 | [C₇H₅BrFO]⁺• | •NO₂ | Loss of a nitro group from the molecular ion. |
| 220/222 | [C₇H₅BrFNO₂]⁺ | •NO | Loss of nitric oxide from the molecular ion. |
| 171 | [C₇H₅FNO₃]⁺• | •Br | Loss of a bromine radical from the molecular ion. |
| 125 | [C₆H₂FO]⁺ | •Br, •NO₂ | Loss of bromine and a nitro group. |
Table 1. Predicted major fragment ions in the electron ionization mass spectrum of this compound.
Comparative Fragmentation with Analogue Compounds
To validate the predicted fragmentation, a comparison with the known mass spectra of structurally similar compounds is essential. 4-Bromo-2-nitroanisole and 2-bromo-4-nitroanisole serve as excellent analogues, lacking only the fluorine substituent. The mass spectrum of 2-nitroanisole also provides insight into the fragmentation of the methoxy and nitro groups on the aromatic ring.
For 2-nitroanisole, prominent fragments are observed at m/z 106 ([M-NO₂]⁺) and 77 ([C₆H₅]⁺). This supports the predicted loss of the nitro group and subsequent fragmentation of the aromatic ring in our target molecule. The fragmentation of brominated aromatic compounds typically shows a strong peak corresponding to the loss of the bromine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for acquiring an electron ionization mass spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane).
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet (for volatile samples).
3. Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over the specified scan range.
-
The data system will record the relative abundance of ions at each m/z value.
4. Data Analysis:
-
Identify the molecular ion peak (M+•) and its isotopic pattern.
-
Propose structures for the major fragment ions by calculating the mass differences from the molecular ion and other major fragments.
-
Compare the obtained spectrum with library spectra of known compounds for confirmation.
Fragmentation Pathway Diagram
The predicted fragmentation pathway of this compound is visualized in the following diagram.
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Guide to Alternative Reagents for the Synthesis of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the synthesis of complex aromatic compounds like 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a foundational task. The selection of reagents for key synthetic steps—nitration, bromination, and fluorination—is critical, influencing not only the yield and purity of the final product but also the overall safety, cost, and environmental impact of the process. This guide provides an objective comparison of alternative reagents for the synthesis of this target molecule, supported by experimental data and detailed protocols.
The synthesis of this compound can be approached through various routes, with the final step typically involving electrophilic aromatic substitution. The choice of the final step dictates the precursor and the key reagents to be compared. We will focus on the most plausible synthetic transformations: nitration, bromination, and fluorination as key steps in the synthetic pathway.
Alternative Reagents for Aromatic Nitration
The introduction of a nitro group onto the aromatic ring is a common final step in the synthesis of this compound, starting from 1-Bromo-2-fluoro-5-methoxybenzene. While the conventional nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, several alternatives offer advantages in terms of safety, selectivity, and milder reaction conditions.
The most common method for aromatic nitration involves the use of a "mixed acid," which is a combination of concentrated nitric and sulfuric acids.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] However, this method can be harsh and may not be suitable for sensitive substrates.
Alternatives to the traditional mixed acid have been developed for laboratory and industrial applications. These include nitric acid in acetic anhydride, which can be effective for certain syntheses.[2] For more controlled or specific nitrations, reagents like triflyl nitrate (TfONO₂) and trifluoroacetyl nitrate (CF₃CO₂NO₂) have proven to be powerful electrophilic nitrating agents for a variety of aromatic compounds.[3] In some cases, nitration can be achieved without sulfuric acid by using nitric acid in solvents like dichloromethane or with additives like sodium nitrite.[4]
Comparative Performance of Nitrating Agents
| Nitrating Agent | Key Advantages | Key Disadvantages | Typical Conditions | Yield |
| Mixed Acid (HNO₃/H₂SO₄) | Low cost, high reactivity, well-established.[1] | Harsh conditions, potential for over-nitration, generation of acidic waste.[4] | 0-25 °C | High |
| Potassium Nitrate (KNO₃) in H₂SO₄ | Solid, easy to handle source of the nitro group. | Still requires strong acid, similar waste issues to mixed acid. | 0-25 °C | 54.3%[5] |
| Nitric Acid in Acetic Anhydride | Can be milder than mixed acid.[2] | Potential for acetylation of sensitive functional groups. | Varies | High[6] |
| Triflyl Nitrate (TfONO₂) / Trifluoroacetyl Nitrate | Powerful electrophiles, effective for deactivated rings.[3] | Higher cost, may require specialized handling. | Low temperature | Good to Excellent[3] |
| Ammonium Nitrate in Trifluoroacetic Anhydride | Effective for nitrating halogenated benzenes. | Reagents can be expensive. | Room Temperature | 85%[7] |
Experimental Protocol: Nitration using Potassium Nitrate in Sulfuric Acid
This protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.[5]
-
To a 100 mL three-necked flask, add the starting material, 1-Bromo-2-fluoro-5-methoxybenzene (1.0 equiv), and 98% concentrated sulfuric acid (10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add potassium nitrate (1.3 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.
-
Upon completion (monitored by TLC), pour the reaction mixture into a large volume of ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether) to yield this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 4. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The molecule 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene presents a versatile scaffold for the introduction of molecular diversity through transition-metal catalyzed cross-coupling reactions. The presence of electron-withdrawing nitro and fluoro groups is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles. This guide provides a comparative analysis of various catalytic systems applicable to the cross-coupling of this substrate, with performance data extrapolated from structurally analogous aryl bromides. The experimental protocols provided herein are foundational and should be optimized for the specific substrate.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalytic system is paramount for achieving high efficiency and yield in cross-coupling reactions. The following table summarizes the performance of different palladium-based catalytic systems in reactions with aryl bromides structurally related to this compound. This data serves as a strong starting point for catalyst selection.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₂CO₃ | Dioxane/H₂O | Phenylboronic acid | High | 1-Bromo-4-nitrobenzene |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | 5-bromo-2-methylpyridin-3-amine |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | Aniline | High | 4-bromobenzotrifluoride |
| Stille | Pd(OAc)₂ (0.0001 mol%) | DABCO (0.0002 mol%) | - | NMP | Furan-2-yltributyltin | High | 1-Bromo-4-nitrobenzene |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | Phenylacetylene | 90 | 1-Bromo-4-nitrobenzene |
| Heck | Pd(OAc)₂ | - | Na₂CO₃ | DMA | Styrene | 99.87 | 1-Bromo-4-nitrobenzene |
Note: Yields are for isolated products and are highly dependent on the specific reaction conditions and substrate. Data is representative of analogous reactions found in the literature.[1][2][3]
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols, developed for analogous substrates, can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.[4]
-
Reaction: Coupling of an aryl bromide with a boronic acid.
-
Catalyst System: Pd(OAc)₂ with an appropriate phosphine ligand.
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand such as XPhos (0.04 mmol, 4 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL).
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds.[5][6]
-
Reaction: Coupling of an aryl bromide with a primary or secondary amine.[5]
-
Catalyst System: A palladium precursor such as Pd₂(dba)₃ with a bulky electron-rich phosphine ligand.[6]
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a ligand like XPhos (0.04 mmol, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the desired amine (1.2 mmol) followed by an anhydrous solvent like toluene (5 mL) via syringe.
-
Heat the reaction mixture (e.g., to 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling, quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the residue by column chromatography.[6]
-
Stille Coupling
The Stille reaction facilitates C-C bond formation using organotin reagents.[7]
-
Reaction: Coupling of an aryl bromide with an organostannane.
-
Catalyst System: A palladium source such as Pd(OAc)₂.
-
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol), the organotin reagent (1.1 mmol), Pd(OAc)₂ (e.g., 0.0001 mmol, 0.0001 mol%), and any additive like DABCO in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) (3 mL).
-
Heat the mixture to a specified temperature (e.g., 120 °C) and stir for several hours.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of celite and wash the filtrate with an aqueous solution of KF to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash chromatography.[1]
-
Visualizations
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a cross-coupling reaction.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The diagram below outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Verification: A Comparative Guide to the Validation of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of standard analytical techniques for the structural validation of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information regarding the connectivity and molecular weight of a compound, X-ray crystallography offers an unparalleled, three-dimensional visualization of the molecular structure, unequivocally establishing stereochemistry and resolving any ambiguities that may arise from indirect spectroscopic data.
Performance Comparison of Analytical Techniques
The following table summarizes the quantitative data obtained from X-ray crystallography and other common analytical techniques for structural elucidation. It is important to note that publicly available, experimentally determined X-ray crystallography data for this compound is not available. Therefore, the data presented for X-ray crystallography is based on a closely related analogue, 4-Bromo-1-nitrobenzene, to illustrate the nature of the information provided by this technique. The NMR and MS data are predicted values based on the known effects of the substituent groups.
| Parameter | X-ray Crystallography (for 4-Bromo-1-nitrobenzene analogue) | ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment and connectivity of hydrogen atoms | Carbon framework of the molecule | Molecular weight and fragmentation pattern |
| Crystal System | Monoclinic[1] | Not Applicable | Not Applicable | Not Applicable |
| Space Group | P2₁/n[1] | Not Applicable | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 5.92 Å, b = 13.78 Å, c = 8.59 Å, β = 101.9°[1] | Not Applicable | Not Applicable | Not Applicable |
| Chemical Shifts (δ ppm) | Not Applicable | ~8.1 (d, 1H), ~7.5 (d, 1H), ~4.0 (s, 3H) | ~155 (C-F), ~145 (C-NO₂), ~140 (C-O), ~125 (CH), ~120 (C-Br), ~115 (CH), ~60 (O-CH₃) | Not Applicable |
| Molecular Ion (m/z) | Not Applicable | Not Applicable | Not Applicable | ~249/251 (due to Br isotopes) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and adherence to best practices in structural validation.
Single-Crystal X-ray Diffraction
A high-quality single crystal of the compound is mounted on a goniometer. X-rays are generated, monochromatized, and collimated before striking the crystal. As the crystal is rotated, a detector records the diffraction pattern.
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction data are collected on a detector.[2][3]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.[4]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5][6]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized. For small organic molecules like the one , Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[7][8][9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized organic compound, emphasizing the central role of X-ray crystallography in providing a definitive structural proof.
Caption: A logical workflow for the synthesis and structural confirmation of a novel organic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eas.org [eas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.latech.edu [chem.latech.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. omicsonline.org [omicsonline.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is paramount to ensure the integrity of research and the quality of final products. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene, a substituted nitroaromatic compound. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide presents a comparative overview of their performance, supported by illustrative experimental data and detailed protocols, to assist in the selection of the most appropriate method.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, precision, and sample throughput. This compound is a solid at room temperature with limited volatility, making HPLC a primary choice for its analysis. However, GC and qNMR offer orthogonal approaches that can provide complementary information.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC, GC, and qNMR for the analysis of a compound like this compound. The data presented is illustrative and based on methods for structurally similar aromatic compounds.
Table 1: Comparison of Chromatographic Methods (HPLC vs. GC)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by detection. |
| Typical Stationary Phase | C18 or other modified silica | Phenyl-methylpolysoxane (e.g., DB-5ms) |
| Resolution of Isomers | Good to Excellent, highly dependent on column and mobile phase optimization. | Excellent, particularly with high-resolution capillary columns. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range with sensitive detectors) |
| Limit of Quantitation (LOQ) | Low (ng range) | Low (pg to ng range) |
| Suitability for Analyte | High, due to non-volatile nature and good solubility in common HPLC solvents. | Moderate, requires high inlet temperature which may risk thermal degradation. |
Table 2: Performance Characteristics of Quantitative NMR (qNMR)
| Parameter | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | The integrated signal area of a nucleus is directly proportional to the molar amount of that nucleus in the sample. |
| Linearity (R²) | Not applicable in the same way as chromatography; response is inherently linear. |
| Accuracy (% Purity) | High, can be a primary method for purity assignment. |
| Precision (%RSD) | < 1.0% |
| Limit of Quantitation (LOQ) | Typically in the low mg range. |
| Key Advantage | Provides structural information and quantification without the need for a reference standard of the analyte (when using an internal standard). |
| Key Disadvantage | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following are detailed, generalized protocols for the analytical methods cited. These should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the routine purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of impurities with varying polarities. A starting point could be 50:50 (v/v) acetonitrile:water, with a linear gradient to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the analyte; a nitroaromatic compound would typically have strong absorbance around 254 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides excellent separation and definitive identification of volatile and semi-volatile impurities.
1. Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary GC column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C (to ensure complete volatilization).
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 15°C/min to 300°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
2. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.
3. Data Analysis:
-
Purity is determined by the area percent of the main peak. The mass spectrum of the peak should be compared to a reference spectrum for confirmation.
Quantitative NMR (¹H-qNMR) Spectroscopy
qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.
1. Instrumentation and Parameters:
-
System: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., DMSO-d₆).
-
Internal Standard: A high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).
-
2. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 10-20 mg) and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the purity determination of this compound using the described analytical techniques.
Caption: General workflow for the purity analysis of this compound.
Conclusion
For the purity determination of this compound, HPLC is the recommended primary technique due to its robustness, precision, and suitability for non-volatile compounds. GC-MS serves as an excellent orthogonal method, particularly for identifying and quantifying volatile or semi-volatile impurities. qNMR offers a distinct advantage as a primary method for purity assignment without the need for a specific reference standard, providing a high degree of accuracy. The choice of method, or combination of methods, should be based on the specific analytical requirements, available instrumentation, and the stage of drug development or research.
Comparative Reactivity Analysis: 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene vs. 1-Chloro-2-fluoro-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene and 1-chloro-2-fluoro-5-methoxy-4-nitrobenzene. The analysis is grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the synthesis of complex organic molecules for pharmaceuticals and materials science.
Introduction and Theoretical Framework
The reactivity of the title compounds is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups, such as the nitro (-NO₂) group present in these molecules.[1][2] The SNAr reaction proceeds via a two-step addition-elimination pathway. The initial, and typically rate-determining, step is the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The subsequent step is the rapid elimination of the leaving group, which restores the aromaticity of the ring.
A critical feature of the SNAr mechanism is the "element effect," which describes the unusual order of halogen leaving group ability. Contrary to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl ≈ Br > I.[4] This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
In the two compounds under consideration, the key difference is the halogen at the C1 position (Bromine vs. Chlorine). Both molecules are highly activated for SNAr at two potential sites: C1 (bearing Br or Cl) and C2 (bearing F). The strong electron-withdrawing nitro group at C4 is positioned ortho to the C1-halogen and para to the C2-fluorine, activating both positions for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[2][5][6]
Reactivity Comparison
The primary factor determining the relative reactivity between these two molecules in a substitution reaction at the C1 position is the leaving group ability of bromide versus chloride. In the context of SNAr reactions, chlorine and bromine exhibit very similar reactivity (Cl ≈ Br).[4]
-
Electronegativity and Inductive Effect: Chlorine is slightly more electronegative than bromine, which would make the C1 carbon slightly more electrophilic in the chloro-derivative, potentially favoring a faster initial nucleophilic attack.
-
Polarizability and Bond Strength: The C-Br bond is weaker and more polarizable than the C-Cl bond. While C-X bond cleavage is not the rate-determining step, these factors can have minor, often counteracting, influences on the overall reaction rate.
Given these considerations, This compound and 1-chloro-2-fluoro-5-methoxy-4-nitrobenzene are expected to exhibit very similar reactivity in nucleophilic aromatic substitution reactions at the C1 position. Any observed difference in reaction rates or yields would likely be minimal and highly dependent on the specific nucleophile, solvent, and temperature conditions. It is also important to note that the fluorine at C2 is a highly activated leaving group, and competitive substitution at that position is a likely outcome depending on the reaction conditions.
Data Presentation: Theoretical Comparison
The following table summarizes the key physicochemical properties and their expected influence on the reactivity of the C-Br and C-Cl bonds in an SNAr context.
| Feature | This compound | 1-Chloro-2-fluoro-5-methoxy-4-nitrobenzene | Impact on SNAr Reactivity at C1 |
| Leaving Group at C1 | Bromine (Br) | Chlorine (Cl) | Reactivity is generally considered comparable (Cl ≈ Br) in SNAr reactions.[4] |
| Electronegativity (Pauling Scale) | ~2.96 | ~3.16 | Higher electronegativity of Cl may slightly increase the electrophilicity of the C1 carbon, favoring the initial nucleophilic attack. |
| C-X Bond Energy (Aryl-X) | ~330 kJ/mol | ~397 kJ/mol | Weaker C-Br bond is easier to break, but this occurs in the fast, non-rate-determining step. |
| Activating Group | -NO₂ group ortho to C1 | -NO₂ group ortho to C1 | Strong activation at the C1 position for both molecules, stabilizing the Meisenheimer complex.[5] |
Experimental Protocols
While specific protocols for the title compounds are not published, the following represents a general and reliable methodology for performing a nucleophilic aromatic substitution on a highly activated aryl halide, which can be adapted for these substrates.
Representative Protocol: Substitution with a Secondary Amine (e.g., Piperidine)
-
Materials:
-
Activated Aryl Halide (1-Bromo- or 1-Chloro-2-fluoro-5-methoxy-4-nitrobenzene) (1.0 mmol, 1.0 equiv)
-
Piperidine (2.0 mmol, 2.0 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable base (1.5 mmol, 1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol) and the base (1.5 mmol).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Add the nucleophile, piperidine (2.0 mmol), to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted product.
-
Mandatory Visualization
The following diagrams illustrate the key mechanistic and logical relationships governing the reactivity of these compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
A Spectroscopic Comparison of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene and its isomers. Due to the limited availability of direct experimental data for all isomers, this comparison leverages available experimental data for closely related compounds and predictive models based on established spectroscopic principles.
This guide presents a comparative analysis of the spectroscopic characteristics of this compound and its positional isomers. The differentiation of these isomers is crucial for their application in synthetic chemistry and drug discovery, as their biological activity and reactivity are intrinsically linked to their molecular structure. The following sections detail the predicted and available experimental spectroscopic data for these compounds, along with the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and a key isomer, 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. The data for related compounds without the methoxy group are also provided for comparative analysis of substituent effects.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| This compound (Predicted) | H-3: ~7.8 (d, J ≈ 2 Hz)H-6: ~7.5 (d, J ≈ 2 Hz) | ~3.9 - 4.0 (s) |
| 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | 7.58 (d, J=8.1 Hz)7.40 (d, J=9.9 Hz)[1] | 3.96 (s)[1] |
| 1-Bromo-4-fluoro-2-nitrobenzene | H-3: ~8.0 (dd, J ≈ 9, 2 Hz)H-5: ~7.4 (ddd, J ≈ 9, 4, 2 Hz)H-6: ~7.8 (dd, J ≈ 9, 5 Hz) | - |
| 1-Bromo-2-nitrobenzene | H-3: ~7.8 (dd, J ≈ 8, 1 Hz)H-4: ~7.4 (td, J ≈ 8, 1 Hz)H-5: ~7.6 (td, J ≈ 8, 1 Hz)H-6: ~7.7 (dd, J ≈ 8, 1 Hz) | - |
| 1-Bromo-4-nitrobenzene | H-2, H-6: ~7.8 (d, J ≈ 9 Hz)H-3, H-5: ~8.2 (d, J ≈ 9 Hz) | - |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | C1 (Br) | C2 (F) | C3 | C4 (NO₂) | C5 (OCH₃) | C6 | OCH₃ |
| This compound (Predicted) | ~115 (d) | ~155 (d) | ~118 (d) | ~145 | ~150 | ~110 (d) | ~57 |
| 1-Bromo-4-fluoro-2-nitrobenzene | ~118 (d) | ~150 | ~125 (d) | ~160 (d) | ~115 (d) | ~130 | - |
Table 3: Infrared (IR) Spectral Data (Predicted Notable Peaks)
| Compound | C-Br Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Predicted) | ~600-700 | ~1200-1300 | ~1350 | ~1550 | ~1000-1100, ~1250 | ~1450-1600 |
| 1-Bromo-4-fluoro-2-nitrobenzene | ~600-700 | ~1200-1300 | ~1350 | ~1550 | - | ~1450-1600 |
| 1-Bromo-2-nitrobenzene | ~600-700 | - | ~1350 | ~1550 | - | ~1450-1600 |
| 1-Bromo-4-nitrobenzene | ~600-700 | - | ~1350 | ~1550 | - | ~1450-1600 |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Compound | Molecular Formula | Molecular Weight | Predicted [M]⁺ m/z | Key Fragmentation Patterns |
| This compound | C₇H₅BrFNO₃ | 250.02 | 249, 251 | Loss of NO₂, OCH₃, Br |
| 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | C₇H₅BrFNO₃ | 250.02 | 249, 251 | Loss of NO₂, OCH₃, Br |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard operating procedures that can be adapted for the specific instrumentation available in a laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse sequence is used with a pulse angle of 30-45 degrees.
-
Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.
-
The relaxation delay is adjusted based on the expected relaxation times of the carbon nuclei.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition:
-
Direct Infusion: The sample solution is introduced directly into the ion source at a constant flow rate.
-
Chromatography-Coupled: The sample is first separated by gas chromatography (GC) or liquid chromatography (LC) before entering the mass spectrometer.
-
The mass spectrum is recorded over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and to identify characteristic fragmentation patterns that can aid in structure elucidation.
Visualizing Isomeric Relationships and Spectroscopic Workflow
The following diagrams, generated using the DOT language, illustrate the structural relationships between the isomers and a typical experimental workflow for their spectroscopic analysis.
Caption: Structural relationship between key positional isomers.
Caption: A generalized workflow for spectroscopic analysis.
References
Safety Operating Guide
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene proper disposal procedures
Proper disposal of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is critical for laboratory safety and environmental protection. As a halogenated nitroaromatic compound, it is classified as hazardous waste and must be handled with specific precautions. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][2] The following procedures provide a direct, step-by-step guide for its safe management and disposal.
Immediate Safety and Handling
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][4] Adherence to proper personal protective equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][5]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[4][6]
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Identify this compound as a halogenated organic hazardous waste .[7]
-
This waste stream must be kept separate from non-halogenated organic waste, as mixing them increases disposal costs and complexity.[8][9] Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[10]
2. Container Selection and Labeling:
-
Select a chemically compatible and leak-proof container with a secure, threaded cap.[11] Plastic is often preferred.[12] The container must be kept closed at all times except when adding waste.[1][11]
-
Before adding any waste, label the container clearly. The label must include:
3. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[10][12]
-
The SAA should be a secondary containment system, such as a tray, to contain any potential leaks.[13]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat or ignition sources.[3][14]
4. Arranging for Final Disposal:
-
Once the container is full (no more than 90% capacity) or waste is no longer being generated, arrange for disposal.[15]
-
Contact your institution's Environmental Health and Safety (EH&S or OCRS) department or a certified hazardous waste disposal contractor for waste collection.[1][12]
-
Follow their specific procedures for scheduling a pickup. Never attempt to transport hazardous waste off-site yourself.
Empty Container Disposal: An "empty" container that held this substance must be managed carefully. If the chemical is classified as acutely hazardous (an EPA "P-listed" waste), the container must be triple-rinsed with a suitable solvent.[1][13] The rinsate must be collected and disposed of as hazardous waste.[13] For non-acutely hazardous waste, empty the container as much as possible, deface the label, and remove the cap before disposing of it as regular trash, in accordance with institutional policies.[1]
Quantitative Disposal and Storage Limits
The following table summarizes key quantitative limits for hazardous waste accumulation as set by U.S. federal regulations, which are often adopted by institutions.
| Parameter | Guideline | Description |
| Waste Classification | Halogenated Organic Waste | Includes any organic compounds containing bromine, chlorine, fluorine, or iodine.[7] |
| SAA Storage Limit (General) | ≤ 55 gallons | Maximum volume of general hazardous waste allowed to accumulate in an SAA.[12][13] |
| SAA Storage Limit (Acutely Toxic) | ≤ 1 quart (liquid) or 1 kg (solid) | Maximum volume for any acutely toxic "P-listed" chemical waste.[12] |
| Container Fill Level | < 90% | Containers should not be overfilled to allow for expansion and prevent spills.[15] |
| Maximum Storage Time | Up to 12 months | Partially filled containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded.[12] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Halogenated nitroaromatic compounds are a class of chemicals that require stringent safety protocols to protect laboratory personnel and the environment.[1][2] Due to their chemical structure, these compounds can be toxic, mutagenic, and environmentally persistent.[1] Therefore, it is crucial to handle 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene with the utmost care, assuming it possesses toxicological properties similar to related compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of significant splashing.[3] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier. For significant contamination risk, consider heavier-duty gloves like neoprene. Always inspect gloves before use and change them immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.[3] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. Sandals or open-toed shoes are not permitted in the laboratory. |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be required, which necessitates a formal respiratory protection program.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Pre-Handling Check:
-
Familiarization: Before starting any work, familiarize yourself with the potential hazards by reviewing the SDS of similar compounds.
-
Engineering Controls: Verify that the chemical fume hood is certified and functioning correctly.
-
PPE Availability: Ensure all necessary PPE is available and in good condition.
-
Emergency Equipment: Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
Handling the Compound:
-
Work Area: Always work within the sash of a chemical fume hood.
-
Weighing: When weighing the solid compound, do so in a closed container within the hood to prevent the dispersal of dust.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to avoid direct contact during transfers.
-
Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.
Post-Handling Procedures:
-
Cleaning: Thoroughly clean the work area at the end of the procedure.
-
Decontamination: Decontaminate any equipment that has come into contact with the chemical.
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to ensure laboratory safety and environmental protection.
Waste Segregation and Collection:
-
Chemical Waste: Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container. The label should clearly state "Halogenated Organic Waste" and include the full chemical name.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste. Place these items in a separate, clearly labeled container.
Disposal Pathway:
-
Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal service. They are equipped to handle and dispose of chemical waste in accordance with all regulations.
-
Environmental Precautions: Do not dispose of this chemical down the drain. It is crucial to prevent the entry of this compound into the environment.
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling, use, and disposal of this compound.
Caption: Safe handling workflow from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




